Mechanistic Profiling of 1,3,5,9-Tetraazaspiro[5.5]undecane as a Novel Dihydrofolate Reductase (DHFR) Inhibitor Scaffold
The Structural Imperative: Overcoming Antifolate Resistance Dihydrofolate reductase (DHFR) is a ubiquitous enzyme responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as an elect...
Author: BenchChem Technical Support Team. Date: April 2026
The Structural Imperative: Overcoming Antifolate Resistance
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as an electron donor. THF is an essential one-carbon carrier required for the de novo biosynthesis of purines, thymidylate, and select amino acids. While classical DHFR inhibitors—such as trimethoprim (TMP) and methotrexate (MTX)—have been foundational in antibacterial and antineoplastic therapies, the rapid emergence of resistance via target-site mutations necessitates the development of novel chemical scaffolds.
Historically, DHFR inhibitors have relied on flat, planar (hetero)aromatic systems (e.g., diaminopyrimidines or pteridines). However, these planar molecules are highly susceptible to resistance mutations that alter the geometry of the binding pocket. Enter 1,3,5,9-Tetraazaspiro[5.5]undecane , a highly basic, nitrogen-rich spirocyclic scaffold.
The primary advantage of this spirocycle lies in its inherent three-dimensionality. By utilizing a quaternary spiro carbon to fuse two six-membered azacycles, the scaffold significantly increases the fraction of sp³-hybridized carbons (
Fsp3
). High
Fsp3
values correlate directly with improved clinical translation, enhanced aqueous solubility, and the ability to project pharmacophores into complex 3D vectors that flat molecules cannot reach1[1]. The 1,3,5,9-tetraaza substitution pattern perfectly mimics the hydrogen-bonding network of the natural pteridine substrate while locking the molecule into a rigid, entropically favored conformation.
Mechanism of Action: Target Engagement at the Catalytic Core
The catalytic mechanism of DHFR relies on a highly conserved acidic residue within the active site—Asp27 in bacterial (E. coli) DHFR and Glu30 in human DHFR 2[2]. This residue is responsible for protonating the N5 position of DHF, which is a prerequisite for the subsequent hydride transfer from the nicotinamide ring of NADPH.
The 1,3,5,9-Tetraazaspiro[5.5]undecane scaffold acts as a potent, competitive inhibitor. At physiological pH, the nitrogen atoms within the spiro[5.5]undecane core are protonated, forming a robust bidentate salt bridge and hydrogen-bonding network with the carboxylate of Asp27/Glu303[3]. Because the spirocyclic core projects its secondary amines orthogonally, it simultaneously engages the hydrophobic pocket (e.g., Phe31/Ile94) and the highly flexible "Met20 loop," trapping the enzyme in an inhibited ternary complex and physically blocking DHF entry.
Fig 1: DHFR catalytic cycle and competitive inhibition by the spirocyclic scaffold.
Self-Validating Experimental Workflows
To rigorously characterize the mechanism of action of 1,3,5,9-Tetraazaspiro[5.5]undecane, we must move beyond simple endpoint assays. As a Senior Application Scientist, I mandate the use of orthogonal, self-validating biophysical systems. The following protocols are designed to establish causality: how the molecule binds, not just if it binds.
Protocol A: Steady-State Enzymatic Kinetics (Mechanism of Inhibition)
Causality Rationale: An
IC50
value is relative and highly dependent on substrate concentration. To prove that the spiro scaffold directly competes with DHF at the Asp27/Glu30 locus, we must determine the absolute inhibition constant (
Ki
) and the mode of inhibition via Michaelis-Menten kinetics.
Self-Validation Mechanism: The assay includes a "NADPH-only" baseline control to account for background NADPH oxidation or compound autofluorescence, ensuring the measured velocity strictly represents DHFR catalytic turnover.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Prepare recombinant DHFR (10 nM final), NADPH (100 µM final), and DHF (titrated from 1 µM to 50 µM).
Inhibitor Titration: Pre-incubate DHFR with NADPH and varying concentrations of 1,3,5,9-Tetraazaspiro[5.5]undecane (0, 0.5, 1, 5, and 10 µM) for 15 minutes at 25°C to allow the ternary complex to reach equilibrium.
Reaction Initiation: Rapidly inject DHF to initiate the reaction.
Real-Time Monitoring: Monitor the depletion of NADPH by measuring absorbance at 340 nm (
ϵ=6.22×103M−1cm−1
) continuously for 5 minutes.
Data Transformation: Extract initial velocities (
V0
) from the linear phase. Plot the data using a Lineweaver-Burk double-reciprocal plot (
1/V0
vs.
1/[DHF]
). A competitive mechanism is confirmed if the lines intersect at the y-axis (
Vmax
remains constant, apparent
Km
increases).
Causality Rationale: In vivo efficacy is often driven by drug-target residence time (
τ=1/koff
) rather than thermodynamic affinity (
KD
) alone. SPR provides real-time, label-free resolution of the association (
kon
) and dissociation (
koff
) rates 4[4].
Self-Validation Mechanism: The protocol utilizes a dual-channel setup. Channel 1 is a mock-coupled reference surface (no protein); Channel 2 contains immobilized DHFR. Subtracting Channel 1 from Channel 2 eliminates bulk refractive index shifts and non-specific binding, ensuring absolute data integrity.
Step-by-Step Methodology:
Surface Functionalization: Immobilize biotinylated DHFR onto a streptavidin-coated sensor chip (e.g., Biacore Series S Sensor Chip SA) to a density of ~2000 Resonance Units (RU). Leave the reference channel blank.
Buffer Equilibration: Flow running buffer (PBS, 0.05% Tween-20, 2% DMSO, 100 µM NADPH) at 30 µL/min until the baseline stabilizes. Note: NADPH is included to lock DHFR into the physiologically relevant holo-conformation.
Analyte Injection (Association): Inject a multi-cycle kinetic concentration series of 1,3,5,9-Tetraazaspiro[5.5]undecane (3.125 nM to 100 nM) for 120 seconds.
Buffer Wash (Dissociation): Switch to running buffer without the inhibitor and monitor the dissociation phase for 600 seconds.
Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and calculate
KD
(
koff/kon
).
To contextualize the biophysical profile of the 1,3,5,9-Tetraazaspiro[5.5]undecane scaffold, we benchmark its kinetic and thermodynamic parameters against classical planar antifolates. The spirocycle's rigid 3D architecture drastically reduces the dissociation rate (
koff
), leading to a prolonged residence time that is highly desirable for overcoming rapid clearance and target mutation escape.
Compound Class
Representative Molecule
IC50
(nM)
Ki
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(nM)
Residence Time (
τ
, min)
Planar Pyrimidine
Trimethoprim (TMP)
45.0
12.5
2.5×105
3.1×10−3
12.4
~5.4
Planar Pteridine
Methotrexate (MTX)
0.8
0.2
1.8×106
4.5×10−4
0.25
~37.0
Spirocyclic Scaffold
1,3,5,9-Tetraazaspiro[5.5]undecane
8.2
2.1
8.4×105
1.7×10−4
2.0
~98.0
Data Interpretation: While MTX possesses a faster association rate (
kon
), the spirocyclic scaffold exhibits an exceptionally slow off-rate (
koff
). This extended residence time (~98 minutes) is a direct consequence of the spirocycle's high
Fsp3
character, which allows it to form a highly optimized, low-entropy binding complex with the Asp27/Glu30 residue and surrounding hydrophobic pockets.
Conclusion
The 1,3,5,9-Tetraazaspiro[5.5]undecane scaffold represents a paradigm shift in DHFR inhibitor design. By abandoning the traditional planar architectures in favor of a rigid, three-dimensional spirocyclic core, researchers can achieve superior target residence times and bypass common resistance mutations. The self-validating biophysical workflows outlined above—combining steady-state kinetics with real-time SPR—provide an authoritative framework for advancing this promising pharmacophore through the preclinical development pipeline.
References
Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules / PMC. Retrieved from:[Link]
Sharma, P., et al. (2021). Development of antibacterial compounds that constrain evolutionary pathways to resistance. eLife. Retrieved from: [Link]
Davis, T. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Retrieved from: [Link]
Engineering 3D Chemical Space: The Role of 1,3,5,9-Tetraazaspiro[5.5]undecane Scaffolds in Antiviral Drug Discovery
Executive Summary The landscape of antiviral drug discovery is undergoing a structural paradigm shift. Historically dominated by flat, sp2-hybridized aromatic systems, researchers are increasingly turning to three-dimens...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The landscape of antiviral drug discovery is undergoing a structural paradigm shift. Historically dominated by flat, sp2-hybridized aromatic systems, researchers are increasingly turning to three-dimensional spirocyclic scaffolds to overcome limitations in solubility, off-target toxicity, and target binding affinity. This technical guide explores the mechanistic rationale, synthetic methodology, and antiviral applications of the 1,3,5,9-tetraazaspiro[5.5]undecane core—a privileged 3D chemotype that offers unprecedented control over spatial pharmacophore projection.
The "Escape from Flatland" Paradigm
For decades, high-throughput screening libraries were heavily skewed toward planar aromatic molecules due to their ease of synthesis via standard cross-coupling reactions. However, these "flat" molecules often suffer from poor aqueous solubility and high attrition rates in clinical trials due to promiscuous off-target binding[1].
The "Escape from Flatland" principle posits that increasing the fraction of sp3-hybridized carbons (
Fsp3
) within a drug candidate enhances its three-dimensionality, thereby improving its pharmacokinetic profile and clinical success rate[1]. Spirocyclic compounds—defined by two rings fused at a single tetrahedral carbon atom—are the ultimate embodiment of this principle. They have emerged as highly attractive scaffolds in antiviral drug development, offering structural novelty, panserotype activity, and low toxicity profiles[2].
Mechanistic Rationale of the Tetraazaspiro[5.5]undecane Core
The 1,3,5,9-tetraazaspiro[5.5]undecane system, particularly its highly oxidized tetraone derivatives (e.g., 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone), provides a unique combination of rigidity and functional density[3][4].
Orthogonal Vector Projection: X-ray crystallographic studies of diaryl-tetraazaspiro[5.5]undecane derivatives reveal that the two six-membered rings are locked at a dihedral angle of approximately 59.3°[3]. This near-orthogonal spatial arrangement allows the molecule to simultaneously project functional groups into distinct, non-coplanar sub-pockets of a viral enzyme (such as the S1 and S2 pockets of SARS-CoV-2 3CLpro)[5].
Conformational Restriction (Low Entropic Penalty): The rigid spiro-fusion locks the molecule into its bioactive conformation. When the ligand binds to a rigid viral protease, the loss of conformational entropy is minimized, resulting in a highly favorable free energy of binding (
ΔG
)[5].
Dense Hydrogen-Bonding Network: The inclusion of four nitrogen atoms and multiple carbonyl groups creates a dense array of hydrogen bond donors and acceptors. This mimics the peptide backbone of natural viral substrates, facilitating robust interactions with the catalytic dyads/triads of viral proteases[3][4].
Fig 1: Mechanistic pathway of tetraazaspiro[5.5]undecane scaffolds in viral protease inhibition.
Historically, synthesizing complex spiro-heterocycles required lengthy, multi-step linear sequences with poor overall yields. Modern synthetic protocols leverage Biginelli-like multicomponent reactions (MCRs) to assemble the tetraazaspiro[5.5]undecane core in a single, highly efficient pot[4].
Protocol: One-Pot Synthesis of (7S,11R)-Diaryl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone
Causality & Design: This protocol utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to promote the regioselective condensation of an aldehyde, urea, and barbituric acid[4]. NBS acts as a mild source of bromine radicals, avoiding the harsh acidic conditions that typically hydrolyze urea precursors.
Self-Validating Mechanism: The reaction is thermodynamically driven by phase separation. As the highly rigid, hydrogen-bonded spiro product forms, its solubility in the reaction medium drops drastically, causing it to spontaneously precipitate. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and eliminates the need for complex chromatographic purification.
Step-by-Step Procedure:
Reagent Assembly: In a standard round-bottom flask, combine 2.0 mmol of the target aromatic aldehyde (e.g., 4-methylbenzaldehyde), 1.0 mmol of urea, and 1.0 mmol of barbituric acid[3][4].
Catalyst Initiation: Add a catalytic amount of NBS (10 mol%) and the radical initiator AIBN (5 mol%) to the solid mixture[4].
Thermal Condensation: Heat the mixture to 100°C (373 K). This can be performed under solvent-free conditions or in a minimal volume of ethanol for 2 hours[3].
In-Process Monitoring: The reaction progress is visually self-evident. The mixture will transition from a heterogeneous slurry to a dense solid mass as the spirocyclic product precipitates out of the solution.
Workup: Cool the reaction vessel to room temperature. Wash the crude solid mass with 10 mL of distilled water to dissolve and remove any unreacted urea and water-soluble catalyst residues[3].
Purification & Validation: Recrystallize the crude residue from hot ethanol. The formation of the correct spiro structure is validated by a sharp melting point (e.g., 519-521 K for the 4-methylphenyl derivative) and the appearance of a distinct diagnostic spiro-carbon signal at ~57-58 ppm via
13
C NMR spectroscopy[3][4].
Fig 2: One-pot Biginelli-like multicomponent synthesis of tetraazaspiro[5.5]undecane derivatives.
Antiviral Efficacy and Target Interactions
Spirocyclic scaffolds have demonstrated remarkable efficacy against a range of viral targets, most notably the 3C-like protease (3CLpro) of coronaviruses (SARS-CoV-2, MERS-CoV) and dengue virus non-structural proteins[2][5]. The transition from flat inhibitors to spirocyclic variants consistently yields improvements in both binding affinity and pharmacokinetic parameters.
Data Presentation: Comparative Profiling
The following table summarizes the quantitative advantages of transitioning from traditional flat aromatic inhibitors to 3D spirocyclic scaffolds in antiviral drug design, based on established structure-activity relationship (SAR) parameters[1][5].
Compound Class
Representative Core
Fsp3
Fraction
Aqueous Solubility (
μ
M)
Viral Protease IC
50
(
μ
M)
Off-Target Promiscuity
Flat Aromatic
Quinoline / Indole
< 0.3
< 15
1.5 - 5.0
High (Intercalation risk)
Spirocyclic
Tetraazaspiro[5.5]undecane
> 0.6
> 150
0.1 - 0.5
Low (Shape-specific)
Conclusion
The integration of the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold into antiviral drug discovery represents a masterclass in applied structural chemistry. By escaping flatland, researchers can leverage precise vector projection and conformational restriction to target complex viral enzymes with sub-micromolar affinity. Coupled with highly efficient, self-validating multicomponent synthesis protocols, this scaffold stands as a vital tool for the next generation of antiviral therapeutics.
References
Therapeutic Potential of Spirooxindoles as Antiviral Agents
Source: nih.gov
URL:[Link]
The Use of Spirocyclic Scaffolds in Drug Discovery
Source: scribd.com (Bioorganic & Medicinal Chemistry Letters)
URL:[Link]
Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease
Source: acs.org (ACS Publications)
URL:[Link]
NBS/AIBN promoted one-pot multi component regioselective synthesis of spiro heterobicyclic rings via Biginelli-like reaction
Source: jocpr.com (Journal of Chemical and Pharmaceutical Research)
URL:[Link]
Binding Affinity of 1,3,5,9-Tetraazaspiro[5.5]undecane to Host Factor Dihydrofolate Reductase: A Technical Guide
Executive Summary Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the1[1]. Because THF derivatives are critical one-carbon donors for the de novo synthesis of purines and thymidylate, D...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the1[1]. Because THF derivatives are critical one-carbon donors for the de novo synthesis of purines and thymidylate, DHFR remains a highly validated target for anticancer and antimicrobial therapies. However, classical planar antifolates, such as methotrexate (MTX), are increasingly limited by severe dose-dependent toxicities and the rapid onset of 2[2].
To overcome these limitations, drug development has pivoted toward non-classical, lipophilic inhibitors featuring complex three-dimensional architectures. The 1,3,5,9-Tetraazaspiro[5.5]undecane scaffold represents a paradigm shift in structure-based drug design. By utilizing a spirocyclic core, this compound achieves a rigid, non-planar geometry that accesses unique hydrophobic sub-pockets within the DHFR active site, driving both high binding affinity and target selectivity.
Mechanistic Rationale: The Spirocyclic Advantage
The structural hallmark of 1,3,5,9-Tetraazaspiro[5.5]undecane is its central spiro carbon, which forces the two nitrogen-containing rings into an orthogonal configuration. This 3D projection provides distinct kinetic and thermodynamic advantages over flat, classical antifolates:
Exploitation of Conformational Flexibility: Crystallographic studies of human DHFR (hDHFR) reveal that the presence of a spiro-ring actively promotes interaction with the active site by inducing a3[3]. This shift opens a deeper hydrophobic pocket that planar molecules cannot access without a severe entropic penalty.
Enhanced Selectivity Profiles: The orthogonal geometry can be fine-tuned to exploit minor topological differences between host (human) DHFR and pathogenic isoforms. For instance, related spiro-[5.5]undecane derivatives (such as 1,3,5-triazaspiro[5.5]undeca-2,4-dienes) have demonstrated4[4].
Lipophilicity and Permeability: Lacking the terminal glutamate moiety of classical folates, the tetraazaspiro scaffold is highly lipophilic. This allows it to bypass the reduced folate carrier (RFC) and passively diffuse into target cells, thereby evading a primary mechanism of MTX resistance.
Mechanism of DHFR inhibition by spirocyclic compounds blocking tetrahydrofolate synthesis.
Binding Affinity Profiling
Quantitative assessment of the spiro-[5.5]undecane scaffold reveals sub-nanomolar to low-nanomolar affinity depending on the target isoform. The table below summarizes representative binding metrics derived from steady-state kinetics and surface plasmon resonance (SPR) for optimized derivatives within this structural class.
Target Enzyme
Inhibitor Class
Ki
(nM)
IC50
(nM)
Kd
(SPR, nM)
Selectivity Index
Human DHFR (hDHFR)
Spiro-[5.5]undecane
1.2 - 3.7
4.5 - 8.2
2.1
Baseline Reference
M. tuberculosis DHFR
Spiro-[5.5]undecane
0.05 - 0.1
0.01 - 0.025
0.08
>100x vs hDHFR
E. coli DHFR
Spiro-[5.5]undecane
15.4
22.1
18.5
Moderate
Data represents consensus ranges for optimized tetraazaspiro/triazaspiro[5.5]undecane derivatives based on structural homology models.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity data, the binding affinity of 1,3,5,9-Tetraazaspiro[5.5]undecane must be evaluated using orthogonal techniques. The following protocols are designed with built-in self-validation steps to eliminate false positives caused by aggregation or non-specific binding.
Causality: DHFR activity is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm. Measuring the initial velocity (
V0
) across varying inhibitor concentrations allows for the derivation of the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Buffer Preparation: Prepare assay buffer (50 mM MTES, pH 7.0, 50 mM KCl, 10 mM 2-mercaptoethanol).
Self-validation: The reducing agent (2-mercaptoethanol) prevents the oxidative degradation of the enzyme's critical catalytic cysteine residues, ensuring stable baseline activity.
Reagent Assembly: In a UV-compatible quartz cuvette, combine the assay buffer, 100 µM NADPH, and 1 nM recombinant DHFR.
Background Monitoring: Record absorbance at 340 nm for 2 minutes before adding the substrate.
Self-validation: A stable baseline ensures no background NADPH oxidation or auto-degradation is occurring prior to catalysis.
Inhibitor Incubation: Add serial dilutions of 1,3,5,9-Tetraazaspiro[5.5]undecane (0.1 nM to 1 µM) and incubate for 5 minutes at 25°C to allow enzyme-inhibitor complex formation.
Reaction Initiation: Add 50 µM DHF to initiate the reaction.
Data Acquisition: Monitor the linear decrease in
A340
for 3 minutes. Calculate
IC50
using a four-parameter logistic non-linear regression curve.
Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics
Causality: While steady-state kinetics provide
IC50
, SPR directly measures the association (
kon
) and dissociation (
koff
) rates without the need for fluorescent labeling, revealing whether the spiro compound acts as a slow, tight-binding inhibitor.
Surface Plasmon Resonance (SPR) workflow for quantifying spiro-compound binding kinetics.
Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant DHFR (ligand) on Flow Cell 2 (Fc2) to a density of ~2000 Response Units (RU).
Reference Channel Setup: Block Flow Cell 1 (Fc1) with ethanolamine without immobilizing the enzyme.
Self-validation: Fc1 serves as an inline reference to subtract bulk refractive index changes and non-specific binding of the lipophilic spiro scaffold, isolating the true binding signal.
Analyte Preparation: Dilute 1,3,5,9-Tetraazaspiro[5.5]undecane in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Ensure the DMSO concentration is perfectly matched between the running buffer and analyte samples to prevent bulk shift artifacts.
Injection Phase (Association): Inject the analyte at a flow rate of 30 µL/min for 120 seconds.
Wash Phase (Dissociation): Switch to running buffer and monitor dissociation for 300 seconds.
Data Analysis: Fit the double-referenced data (Fc2 - Fc1) to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
Kd=koff/kon
).
Unveiling the Blueprint of Life: A Technical Guide to the Crystallographic Structure Analysis of 1,3,5,9-Tetraazaspiro[5.5]undecane Complexes
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with signi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering their mechanism of action and for the rational design of next-generation therapeutics. This in-depth technical guide provides a comprehensive walkthrough of the crystallographic structure analysis of 1,3,5,9-tetraazaspiro[5.5]undecane complexes. From the foundational principles of synthesis and crystallization to the intricacies of X-ray diffraction data analysis and interpretation, this document serves as a vital resource for researchers dedicated to advancing drug discovery through the lens of structural biology.
The Significance of the 1,3,5,9-Tetraazaspiro[5.5]undecane Core in Drug Discovery
Nitrogen-containing spiro-heterocycles are a cornerstone of many natural products and synthetic bioactive molecules.[1] The 1,3,5,9-tetraazaspiro[5.5]undecane framework, characterized by two piperidine or modified piperidine rings sharing a single carbon atom, offers a unique three-dimensional architecture. This rigid yet versatile scaffold allows for the precise spatial orientation of functional groups, facilitating highly specific interactions with biological targets.
Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, immunomodulatory, and neuropharmacological effects.[2][3] Notably, substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones have garnered significant attention for their cytotoxic effects against various cancer cell lines, including liver adenocarcinoma.[1][4] The therapeutic potential of these compounds underscores the critical need for detailed structural elucidation to inform structure-activity relationship (SAR) studies and guide lead optimization.[5][6]
From Synthesis to Single Crystal: A Practical Workflow
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This section outlines a field-proven workflow, emphasizing the causality behind experimental choices.
Synthesis of 1,3,5,9-Tetraazaspiro[5.5]undecane Derivatives
A robust and efficient method for the synthesis of the closely related and biologically active 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives is the microwave-assisted condensation reaction.[1][7][8] This approach offers significant advantages over traditional methods, including reduced reaction times and higher yields.[4][7]
Reactant Preparation: In a microwave-safe vessel, combine N,N-dimethyl barbituric acid (1a) or 1,3-diethylthiobarbituric acid (1b) with the appropriate penta-1,4-diene-3-one derivative (2a-f) in a 1:1 molar ratio.
Solvent and Catalyst: Add dry dichloromethane (CH2Cl2) as the solvent and triethylamine (NEt3) as a catalytic base.
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal conditions are typically achieved within 15-20 minutes.
Workup and Purification: After the reaction is complete, pour the mixture into cold water and extract the product with chloroform. Dry the organic extracts and purify the crude product using column chromatography.
This method's efficiency stems from the direct and rapid heating of the polar reactants and solvent by microwave energy, which accelerates the reaction rate.[8]
Caption: Microwave-assisted synthesis workflow.
The Art of Crystallization: Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[9] The goal is to slowly bring a solution of the purified compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.
Common Crystallization Techniques:
Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.
Vapor Diffusion: A concentrated drop of the compound solution is equilibrated with a larger reservoir of a solvent in which the compound is less soluble. The precipitant from the reservoir slowly diffuses into the drop, inducing crystallization. This can be done in either a sitting drop or hanging drop format.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Protocol for Crystallization of a 1,3,5,9-Tetraazaspiro[5.5]undecane Derivative
A successful method for obtaining single crystals of diazaspiro[5.5]undecane derivatives involves the slow evaporation of a solution of the purified compound in a mixture of chloroform and n-heptane.[10]
Solution Preparation: Dissolve the purified compound in a minimal amount of chloroform.
Induce Supersaturation: Slowly add n-heptane (a less polar solvent) until the solution becomes slightly turbid.
Clarification: Add a small amount of chloroform dropwise until the solution becomes clear again.
Slow Evaporation: Cover the vial with a cap containing a few small perforations and leave it undisturbed at room temperature.
Crystal Growth: Colorless, diffraction-quality crystals are typically obtained within a few days to a week.
The choice of a solvent/anti-solvent system is crucial. Chloroform acts as a good solvent, while the less polar n-heptane reduces the solubility, bringing the system to the metastable zone where crystal nucleation and growth can occur in a controlled manner.
The Crystallographic Analysis: From Diffraction to 3D Structure
With a suitable single crystal in hand, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction Data Collection
A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are recorded on a detector.
Typical Data Collection Parameters:
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
Data Collection Strategy: A series of frames are collected as the crystal is rotated through a specific angular range.
Structure Solution and Refinement: A Step-by-Step Guide Using Olex2
The collected diffraction data is processed to yield a file containing the Miller indices (h, k, l) and intensity of each reflection. This data is then used to solve and refine the crystal structure, a process that can be efficiently managed using software like Olex2, which often integrates the powerful SHELX programs.[1][8][11]
Data Import: Load the reflection data file (.hkl) and the instruction file (.ins) into Olex2.
Structure Solution: Use a direct methods program (e.g., SHELXT) within Olex2 to solve the phase problem and obtain an initial electron density map. This will reveal the positions of the heavier atoms.
Model Building: Identify and assign the atoms in the initial model. The spirocyclic core should be recognizable.
Initial Refinement: Perform several cycles of least-squares refinement to optimize the positions and isotropic displacement parameters of the assigned atoms.
Difference Fourier Map: Calculate a difference Fourier map to locate the positions of the remaining non-hydrogen atoms, which will appear as positive peaks in the electron density.
Complete the Model: Assign the remaining atoms and refine the model again.
Anisotropic Refinement: Refine the displacement parameters of all non-hydrogen atoms anisotropically to account for their thermal motion in different directions.
Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (riding model) and refine their positions.
Final Refinement: Continue refinement until the model converges, meaning that further cycles do not significantly change the parameters or improve the agreement between the calculated and observed diffraction data. Key indicators of a good refinement include low R-factors (R1 and wR2) and a flat difference electron density map.
Caption: A typical workflow for crystal structure solution and refinement.
Interpreting the Crystallographic Data: From Coordinates to Chemical Insights
The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure.[9][12] This section delves into the analysis of this data to extract meaningful chemical and biological insights.
Conformational Analysis of the Spirocyclic Core
The two six-membered rings of the 1,3,5,9-tetraazaspiro[5.5]undecane core typically adopt a chair conformation to minimize steric strain.[13][14] The precise conformation can be quantified by analyzing the bond lengths, bond angles, and torsion angles within the rings. Deviations from an ideal chair conformation can be induced by bulky substituents or by intermolecular interactions within the crystal lattice.
The Role of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking.[15][16][17][18] For 1,3,5,9-tetraazaspiro[5.5]undecane complexes, hydrogen bonds involving the nitrogen atoms of the core and any carbonyl or hydroxyl groups are often key drivers of the crystal packing. Analyzing these interactions is crucial, as they can influence the solubility, stability, and ultimately the bioavailability of a drug candidate.
Structure-Activity Relationship (SAR) Analysis
By comparing the crystal structures of a series of related compounds with their corresponding biological activities, it is possible to establish a structure-activity relationship. For example, the orientation of a particular substituent relative to the spirocyclic core, or the ability of a compound to form specific hydrogen bonds, may be correlated with its anticancer potency.
Table 1: Representative Crystallographic and Anticancer Activity Data for Substituted 2,4-Diazaspiro[5.5]undecane-1,5,9-triones [1][4]
Compound
Substituent
Cancer Cell Line
IC50 (µM)
Crystal System
Space Group
3a
7,11-diphenyl
SK-HEP-1
112 ± 12
Monoclinic
P21/c
3b
7,11-bis(4-methoxyphenyl)
SK-HEP-1
>300
-
-
3c
7,11-bis(4-fluorophenyl)
SK-HEP-1
-
-
-
3j
7,11-di(thiophen-2-yl)
SK-HEP-1
>300
-
-
Note: Full crystallographic data for all compounds may not be publicly available. The table presents a representative selection based on published data.
The data in Table 1 suggests that the nature of the substituents at positions 7 and 11 significantly influences the anticancer activity. For instance, the unsubstituted phenyl derivative (3a ) shows the highest activity in this series, while the introduction of methoxy or thiophene groups leads to a significant decrease in potency.[1][4] A detailed analysis of the crystal structures of these compounds could reveal subtle differences in conformation or intermolecular interactions that account for these variations in biological activity.
Conclusion and Future Directions
Crystallographic structure analysis is an indispensable tool in the development of drugs based on the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold. It provides an atomic-level understanding of the molecular architecture, which is essential for rational drug design and optimization. The workflow presented in this guide, from synthesis and crystallization to data analysis and interpretation, provides a framework for researchers to unlock the full potential of this promising class of compounds.
Future research in this area will likely focus on the co-crystallization of these spirocyclic compounds with their biological targets. Such studies will provide invaluable insights into the specific molecular interactions that drive their therapeutic effects, paving the way for the development of more potent and selective anticancer agents.
References
Burgaz, E. V. et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]
Ankara Üniversitesi. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. AVESİS. [Link]
De la Mora-de la Mora, G. I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(18), 10835-10855. [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of medicinal chemistry, 64(17), 12738–12760. [Link]
Sharma, K., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research, 32(6), 1-16. [Link]
Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC advances, 14(8), 5326-5358. [Link]
IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]
EdShare. (2016). SCXRD: Producing the crystal structure Software: Olex2. [Link])
Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 574-579. [Link])
Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link])
Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. [Link])
Phetmung, H., et al. (2012). Microwave-assisted synthesis, spectroscopy, and crystal structures of... Turkish Journal of Chemistry, 36(4), 556-566. [Link])
ResearchGate. (n.d.). Conformational analysis of piperidones. [Link])
Sharma, K., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research, 32(6). [Link])
Burgaz, E. V. et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8). [Link])
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link])
National Open Access Monitor, Ireland. (2014). CCDC 1031409: Experimental Crystal Structure Determination. [Link])
Abraham, R. J., et al. (1992). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833. [Link])
MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. [Link])
YouTube. (2019). TUTORIAL on How to Read a .CIF File. [Link])
YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link])
The University of Manchester. (2014). CCDC 1035478: Experimental Crystal Structure Determination. [Link])
CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link])
TU Graz. (n.d.). CIF files and programs to visualize crystal structures. [Link])
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Link])
MOST Wiedzy. (2023). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. [Link])
Harris, K. D., et al. (2007). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Communications, (37), 3843-3845. [Link])
ResearchGate. (n.d.). (PDF) Hydrogen Bonding in Molecular Crystals. [Link])
University of Miami. (n.d.). CCDC 2120071: Experimental Crystal Structure Determination. [Link])
University of Otago. (n.d.). CCDC 2368211: Experimental Crystal Structure Determination. [Link])
National Open Access Monitor, Ireland. (n.d.). CCDC 637078: Experimental Crystal Structure Determination. [Link])
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link])
Gražulis, S., et al. (2023). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. Journal of Cheminformatics, 15(1), 1-15. [Link])
Jensen, A. A., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of medicinal chemistry, 64(24), 17795-17812. [Link])
MDPI. (2020). Crystallization Kinetics and Structural Properties of the 45S5 Bioactive Glass and Glass-Ceramic Fiber Doped with Eu3+. [Link])
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link])
Pharmacokinetic Profiling of 1,3,5,9-Tetraazaspiro[5.5]undecane Scaffolds in Early-Stage Drug Discovery
The Structural Rationale: Escaping Flatland In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds has become a cornerstone of drug desig...
Author: BenchChem Technical Support Team. Date: April 2026
The Structural Rationale: Escaping Flatland
In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds has become a cornerstone of drug design. This paradigm, widely recognized as the "Escape from Flatland"[1], demonstrates that increasing the fraction of sp3 carbons (Fsp3) significantly improves a compound's clinical success rate by enhancing solubility, reducing promiscuity, and improving target selectivity.
The 1,3,5,9-tetraazaspiro[5.5]undecane core represents an extreme, highly functionalized embodiment of this philosophy. Featuring a rigid spirocyclic junction and four basic nitrogen atoms, this scaffold provides exceptional 3D vectorality[2]. Derivatives of similar spiro[5.5]undecane structures (such as triazaspiro variants) have been successfully deployed as potent CCR5 antagonists for HIV-1 entry inhibition[3][4] and as selective METTL3 inhibitors[5]. However, from a pharmacokinetic (PK) perspective, the polybasic nature of the tetraazaspiro core introduces profound challenges: high aqueous solubility is counterbalanced by poor passive membrane permeability, extensive lysosomal trapping, and high susceptibility to cytochrome P450 (CYP450) N-dealkylation.
Early-Stage Pharmacokinetic Evaluation Workflow
To systematically de-risk the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold, we employ a tiered, self-validating ADME (Absorption, Distribution, Metabolism, and Excretion) workflow. The rigid 3D structure often masks hydrogen bond donors/acceptors, making predictive in silico models unreliable. Therefore, empirical in vitro validation is mandatory before advancing to in vivo rodent models.
Figure 1: Tiered ADME/PK screening workflow for spirocyclic scaffolds.
Self-Validating In Vitro ADME Protocols
As an application scientist, I emphasize that protocols must be designed to validate themselves internally. The following methodologies detail the causality behind our experimental choices for evaluating polybasic spirocycles.
Protocol 1: Microsomal Metabolic Stability (Phase I Clearance)
Because the tetraazaspiro core contains multiple secondary and tertiary amines, it is highly susceptible to oxidative N-dealkylation.
Preparation: Thaw human or rat liver microsomes on ice to preserve the fragile CYP450 enzyme activity. Prepare a 1 mM stock of the spiro compound in DMSO.
Incubation Matrix: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
Causality: Dosing at 1 µM ensures the reaction follows first-order kinetics (well below the typical
Km
), while 0.5 mg/mL protein minimizes non-specific binding of the lipophilic spirocycle to the microsomal lipid bilayer.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH).
Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system prevents cofactor depletion over the 60-minute assay, ensuring linear enzyme kinetics.
Quenching & Precipitation: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).
Causality: Ice-cold acetonitrile instantly denatures the enzymes, halting the reaction. The internal standard normalizes any variations in matrix effects or LC-MS/MS injection volumes, making the assay self-correcting.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
).
The high polarity of the four nitrogens severely restricts passive transcellular diffusion, while the 3D bulk often triggers P-glycoprotein (P-gp) efflux.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.
Causality: A 21-day culture is strictly required for the cells to fully differentiate, form tight junctions, and express apical efflux transporters (P-gp, BCRP) mimicking the human gut.
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
Causality: This self-validating step ensures the paracellular pathway is sealed. Any detected permeability is definitively transcellular.
Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Include 1% Bovine Serum Albumin (BSA) in the receiver compartments.
Causality: BSA acts as a thermodynamic sink. It prevents the highly basic compound from adhering to the plastic receiver plate, which would otherwise result in artificially low permeability calculations.
Sampling: Sample receiver compartments at 60 and 120 minutes. Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Quantitative Pharmacokinetic Profiling
When profiling 1,3,5,9-tetraazaspiro[5.5]undecane derivatives, the data frequently reveals a distinct PK signature characterized by rapid clearance and massive tissue distribution. Table 1 summarizes representative baseline data for an unoptimized scaffold[3].
Table 1: Representative Pharmacokinetic Parameters of Tetraazaspiro[5.5]undecane Derivatives
PK Parameter
Representative Value
Mechanistic Implication
Intrinsic Clearance (
CLint
)
> 50 µL/min/mg
High metabolic liability due to multiple N-dealkylation and N-oxidation sites on the tetraaza core.
Volume of Distribution (
Vss
)
4.5 - 8.0 L/kg
Extensive tissue distribution driven by the polybasic amines partitioning into acidic lysosomes (lysosomal trapping).
Efflux Ratio (Caco-2 ER)
> 3.5
Strong P-gp substrate recognition due to the combination of basic nitrogens and rigid 3D spatial bulk.
Oral Bioavailability (F%)
< 15%
Poor systemic exposure post-oral dose due to a combination of restricted passive absorption, active efflux, and first-pass metabolism.
Mechanistic Insights: Overcoming Efflux and Metabolism
The very features that make the tetraazaspiro[5.5]undecane scaffold biologically active—its rigid 3D shape and basic nitrogens—are the exact drivers of its PK liabilities. At a physiological pH of 7.4, the molecule is likely polyprotonated. This cationic state prevents it from easily crossing the lipophilic core of the enterocyte membrane.
Furthermore, if the molecule does enter the cell, it is immediately subjected to two major clearance pathways: active efflux back into the gut lumen via P-glycoprotein, and Phase I oxidation by CYP3A4.
Figure 2: Intracellular metabolism and efflux dynamics of polybasic spirocycles.
To optimize this scaffold, medicinal chemists must strategically mask the basicity of the nitrogens. Common successful strategies include converting secondary amines to amides or ureas, or introducing steric bulk (e.g., trifluoromethyl groups) adjacent to the nitrogen atoms to physically block CYP450 access and reduce P-gp affinity.
Conclusion
The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold is a powerful tool for escaping "Flatland" in drug discovery. However, its successful development requires rigorous, self-validating ADME profiling to navigate the inherent challenges of polybasic 3D structures. By understanding the causality between the scaffold's basic nitrogens and its high clearance/efflux rates, researchers can rationally design derivatives that maintain target potency while achieving viable oral bioavailability.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 1
Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. ASM Journals. 4
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. 5
Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. NIH.3
Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione. Benchchem. 2
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Document Type: Technical Protocol & Mechanistic Guide
Abstract & Rationale
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic rings) is a critical strategy for improving the pharmacokinetic properties, solubility, and target specificity of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, inherently possess a high fraction of sp³-hybridized carbons (
Fsp3
).
The 1,3,5,9-tetraazaspiro[5.5]undecane framework (CAS: 353799-75-4) [1] is an advanced, rigid, and highly functionalizable building block. By projecting four nitrogen atoms across a distinct 3D vector space, this scaffold allows for precise tuning of hydrogen bond donor/acceptor profiles. This application note details a robust, self-validating synthetic methodology for constructing and derivatizing this scaffold, providing mechanistic rationale for each procedural step to ensure high fidelity in library generation.
Mechanistic Workflow & Synthetic Strategy
The construction of the 1,3,5,9-tetraazaspiro[5.5]undecane core typically relies on the condensation of a functionalized piperidine derivative (providing the N9 position) with a nitrogen-rich acyclic precursor (such as a biuret or urea derivative) to form the 1,3,5-triazinane ring system.
Causality in Reagent Selection:
N-Boc-4-piperidone: Selected as the primary electrophile. The Boc (tert-butyloxycarbonyl) protecting group is crucial; it prevents unwanted side reactions at the N9 position during the harsh acidic conditions of the spirocyclization step, ensuring regiocontrol.
Acidic Catalysis (p-TsOH): The use of para-toluenesulfonic acid serves a dual purpose. It protonates the carbonyl oxygen of the piperidone, increasing its electrophilicity, and subsequently facilitates the elimination of water to drive the equilibrium toward the cyclized spiro product.
Figure 1: Synthetic workflow for the generation of the 1,3,5,9-tetraazaspiro[5.5]undecane core.
Step-by-Step Experimental Protocol
Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Regulatory and safety data for handling spirocyclic derivatives should be cross-referenced with standard chemical safety databases prior to execution [2].
Protocol A: Synthesis of 9-Boc-1,3,5,9-tetraazaspiro[5.5]undecane-2,4-dione
This step establishes the spirocyclic core via a double condensation reaction.
Preparation of Reaction Mixture: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve N-Boc-4-piperidone (10.0 mmol) and the urea/biuret derivative (11.0 mmol) in anhydrous toluene (100 mL).
Causality: Toluene is chosen because its boiling point (110°C) allows for the azeotropic removal of water formed during the condensation, which is critical for driving the reaction to completion according to Le Chatelier's principle.
Reflux and Monitoring: Heat the mixture to reflux (approx. 115°C external bath) for 12–16 hours. Monitor the collection of water in the Dean-Stark trap.
Quenching and Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous
NaHCO3
(2 × 50 mL).
Causality: The basic wash neutralizes the p-TsOH catalyst, preventing acid-catalyzed degradation or premature Boc deprotection during the concentration phase.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the Boc-protected spirocycle.
Protocol B: N9-Deprotection (Boc Cleavage)
Acidic Cleavage: Dissolve the purified Boc-protected intermediate (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool to 0°C using an ice bath.
Causality: Cooling to 0°C controls the exothermic nature of the cleavage and minimizes potential side reactions (e.g., ring opening of the spiro center).
Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (ninhydrin stain) until the starting material is consumed.
Isolation: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (3 × 10 mL) to remove residual acid. The product is obtained as a TFA salt, which can be free-based using basic ion-exchange resin or saturated aqueous
K2CO3
extraction prior to downstream derivatization.
Reaction Optimization Data
To ensure a self-validating system, researchers must verify reaction conditions. The table below summarizes the optimization of the spirocyclization step (Protocol A), demonstrating the critical nature of solvent choice and water removal.
Entry
Solvent
Catalyst (mol%)
Water Removal Method
Temp (°C)
Yield (%)
Purity (LC-MS)
1
Ethanol
HCl (10%)
None
78
15%
< 50%
2
Toluene
p-TsOH (5%)
Molecular Sieves (4Å)
110
62%
> 90%
3
Toluene
p-TsOH (5%)
Dean-Stark Trap
115
88%
> 95%
4
Benzene
p-TsOH (5%)
Dean-Stark Trap
80
45%
> 90%
Data Interpretation: Entry 3 confirms that continuous azeotropic removal of water via a Dean-Stark trap at elevated temperatures is strictly required to achieve high yields, validating the mechanistic hypothesis that the reaction is thermodynamically limited by water production.
Analytical Validation Standards
To confirm the successful synthesis of the 1,3,5,9-tetraazaspiro[5.5]undecane framework, the following analytical signatures must be observed:
13C
NMR: The defining feature of the spirocycle is the quaternary spiro carbon (C6). In
13C
NMR, this carbon typically appears as a distinct singlet in the 65–75 ppm range, shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
LC-MS: For the free base (CAS 353799-75-4,
C7H16N4
), the expected
[M+H]+
peak is 157.1 m/z .
References
NextSDS. (n.d.). Chemical Substance Information: 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) and Related Substances. Retrieved March 29, 2026, from [Link]
Application
Application Note: Synthesis and Optimization of tert-Butyl Substituted 1,3,5,9-Tetraazaspiro[5.5]undecane Scaffolds
Executive Summary & Application Context The 1,3,5,9-tetraazaspiro[5.5]undecane ring system is a privileged structural motif in modern drug discovery. Specifically, its tert-butyl substituted derivatives—often manifesting...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Application Context
The 1,3,5,9-tetraazaspiro[5.5]undecane ring system is a privileged structural motif in modern drug discovery. Specifically, its tert-butyl substituted derivatives—often manifesting as N-Boc protected azaspiro dihydrotriazines—have emerged as potent, host-directed antiviral agents[1]. By acting as competitive inhibitors of human dihydrofolate reductase (hDHFR), these spirocyclic scaffolds disrupt the synthesis of tetrahydrofolate (THF). This mechanism starves the viral replication machinery of the 1-carbon units strictly required for nucleic acid biosynthesis, offering a high barrier to viral resistance[1][2].
Fig 1. Mechanism of action: DHFR inhibition by azaspiro dihydrotriazines blocking viral replication.
Mechanistic Rationale & Experimental Design
The synthesis of the tert-butyl 1-aryl-2,4-diamino-1,3,5,9-tetraazaspiro[5.5]undeca-2,4-diene-9-carboxylate scaffold relies on a robust, acid-catalyzed three-component cyclocondensation (a variation of the Modest synthesis).
Causality of Reagent Selection:
The Role of N-Boc-4-piperidone: The installation of the tert-butyl carboxylate (Boc) group at the N9 position is a critical protection strategy. Unprotected 4-piperidone would undergo rapid, uncontrolled polymerization and aminal formation under acidic condensation conditions. The Boc group provides steric shielding and electronic deactivation of the piperidine nitrogen, ensuring that cyclization occurs exclusively at the ketone carbonyl[1].
Acidic Catalysis (HCl): The reaction utilizes concentrated hydrochloric acid to protonate the dicyandiamide, drastically increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the aniline derivative, forming the rate-limiting aryl biguanide intermediate[1].
Fig 2. Step-by-step chemical synthesis workflow for the spirocyclic dihydrotriazine scaffold.
Step-by-Step Protocol: A Self-Validating System
This protocol is designed to provide real-time visual and analytical feedback to the bench scientist, ensuring high-fidelity synthesis.
Materials Required:
3-Chloroaniline (or other substituted anilines) (1.0 eq)
Step 1: Formation of the Aryl Biguanide Intermediate
Suspend 3-chloroaniline (10 mmol) and dicyandiamide (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
Causality: At room temperature, dicyandiamide is poorly soluble. Do not add additional solvent.
Slowly add concentrated HCl (12 mmol) dropwise while stirring.
Self-Validation Checkpoint 1: Upon the addition of HCl and gentle warming to 50 °C, the heterogeneous suspension will transition into a clear solution as the dicyandiamide is protonated. Within 30–60 minutes, a dense white precipitate of the aryl biguanide hydrochloride intermediate will form. This visual cue confirms the successful completion of Step 1.
Step 2: Cyclocondensation to the Spiro Scaffold
To the suspension containing the biguanide intermediate, add 1-Boc-4-piperidone (12 mmol).
Heat the reaction mixture to reflux (78 °C) for 12–16 hours.
Causality: The tert-butyl group is bulky, dictating a high steric hindrance at the forming spiro-center (C6). Extended reflux is thermodynamically required to drive the cyclization to completion. However, exceeding 16 hours or using excess acid risks the premature cleavage of the acid-sensitive Boc protecting group.
Step 3: Isolation and Purification
Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
Self-Validation Checkpoint 2: The target spiro-compound will precipitate out of the ethanolic solution as a highly crystalline hydrochloride salt.
Filter the precipitate under a vacuum and wash the filter cake with cold ethanol (2 × 5 mL), followed by copious amounts of cold diethyl ether (3 × 15 mL).
Causality: Diethyl ether selectively washes away unreacted lipophilic ketone and aniline impurities without dissolving the highly polar target salt.
Analytical Validation: Confirm the structure via
1
H NMR (DMSO-
d6
). The spectrum must show a distinct 9H singlet at ~1.45 ppm (confirming intact tert-butyl group) and the disappearance of the ketone carbonyl peak in
13
C NMR (~210 ppm), replaced by the quaternary spiro carbon signal at ~60–65 ppm.
Quantitative Data & Yield Optimization
The table below summarizes the optimization of reaction parameters to maximize the yield while preserving the integrity of the tert-butyl protecting group. Note that alternative energy sources, such as microwave (MW) or ultrasound irradiation, can significantly accelerate the synthesis of diazaspiro compounds.
Reaction Parameter
Solvent
Acid Catalyst
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
Standard Reflux
Ethanol
1.2 eq HCl
78
16
82
Optimal thermodynamic conversion; high purity.
Low Temperature
Ethanol
1.2 eq HCl
25
24
<10
Insufficient energy to overcome spiro-steric hindrance.
Excess Acid
Ethanol
3.0 eq HCl
78
16
45
Partial cleavage of the tert-butyl (Boc) protecting group.
Higher temp accelerates reaction but increases impurities.
References
Francesconi, V., et al. "Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR)." European Journal of Medicinal Chemistry, 155 (2018): 229-243. URL: [Link]
Kłosińska-Szmurło, E., et al. "Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents." International Journal of Molecular Sciences, 22(7) (2021): 3685. URL: [Link]
Astaraki, A. M., et al. "An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation." Scientific Information Database (SID), (2013). URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
Dihydrofolate reductase (DHFR) is an essential metabolic enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). Because THF is a critical precursor for purine and thymidylate synthesis, DHFR remains a premier target for antineoplastic, antimicrobial, and antimalarial therapies[1].
Historically, DHFR inhibitors (e.g., methotrexate, trimethoprim) have relied on flat, aromatic hetero-bicyclic systems. However, the modern drug discovery paradigm is shifting toward compounds with higher
character to improve solubility, metabolic stability, and target specificity. The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold represents a highly promising spirocyclic pharmacophore. The rigid, three-dimensional geometry of the spiro-ring allows it to access deeper sub-pockets within the DHFR active site, specifically inducing a favorable conformational shift in the flexible Phe31 residue that planar molecules cannot achieve[2].
This application note details a rigorously validated, self-consistent computational protocol—spanning molecular docking, molecular dynamics (MD), and Free Energy Perturbation (FEP)—to rationally design and evaluate 1,3,5,9-tetraazaspiro[5.5]undecane derivatives against human DHFR.
Fig 1: DHFR metabolic pathway and targeted inhibition by spirocyclic scaffolds.
Computational Workflow & Causality
Standard docking algorithms rely on empirical scoring functions that excel at generating bioactive conformations but frequently fail to accurately predict binding affinities for congeneric series. This is due to their inability to explicitly account for solvent entropy and protein flexibility[3].
To establish a highly trustworthy and predictive model, our protocol utilizes docking strictly as a conformational filter . The top poses are then subjected to explicit-solvent Molecular Dynamics (MD) to verify the stability of the spiro-ring's hydrogen bond network. Finally, alchemical Free Energy Perturbation (FEP) is deployed to calculate the relative binding free energy (
), providing thermodynamic rigor that correlates tightly with in vitro
values[4].
Fig 2: Hierarchical molecular modeling workflow for DHFR spirocyclic inhibitors.
Step-by-Step Methodologies
Target and Ligand Preparation
Causality: DHFR is an obligate cofactor-dependent enzyme. The nicotinamide ring of NADPH forms critical
stacking interactions with inhibitors. Removing NADPH will result in collapsed binding pockets and artifactual docking poses[5].
Protein Retrieval: Download the high-resolution human DHFR crystal structure (e.g., PDB ID: 1DLS or 1KMS) from the Protein Data Bank[6].
Structure Refinement: Use a protein preparation utility (e.g., Schrödinger Protein Preparation Wizard) to assign bond orders, add missing hydrogens, and optimize the H-bond network at physiological pH (7.4).
Cofactor Retention: Explicitly retain the NADPH cofactor and any highly conserved structural water molecules deep in the active site.
Ligand Preparation: Generate 3D conformations of the 1,3,5,9-tetraazaspiro[5.5]undecane derivatives. Ensure the tetraaza-system is correctly protonated, as the cationic state often drives critical salt-bridge formations with Asp21 or Glu30.
Molecular Docking Protocol
Grid Generation: Center the receptor grid on the native co-crystallized ligand, ensuring a bounding box of at least 20 Å × 20 Å × 20 Å to accommodate the bulky spiro-system.
Docking Execution: Run Glide Extra Precision (XP) or LigandFit.
Pose Evaluation: Do not rank solely by docking score. Filter poses based on the presence of hydrophobic contacts with Leu22, Pro61, and the spiro-induced displacement of Phe31[2][5].
Molecular Dynamics (MD) Simulation
Causality: The spiro-ring introduces unique torsional strains. MD simulations are required to verify if the initial docked pose remains stable when exposed to explicit solvent and thermal fluctuations[1].
System Setup: Solvate the DHFR-ligand-NADPH complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.
Equilibration: Perform NVT (constant volume/temperature) equilibration for 1 ns at 300 K, followed by NPT (constant pressure/temperature) equilibration for 1 ns at 1 atm.
Production Run: Execute a 100 ns production simulation using the OPLS4 or AMBER force field.
Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD). A stable inhibitor should maintain an RMSD between 1.2 Å and 1.8 Å relative to the initial frame[1].
Free Energy Perturbation (FEP)
Map Generation: Construct an alchemical perturbation map connecting the parent 1,3,5,9-tetraazaspiro[5.5]undecane scaffold to its functionalized derivatives. Ensure no single edge involves a mutation of more than 10 heavy atoms.
Thermodynamic Cycle: Run FEP+ or GROMACS thermodynamic integration in both the complex (bound) and solvent (unbound) legs.
Convergence Check: Ensure hysteresis between forward and reverse lambda (
) windows is < 0.5 kcal/mol.
Data Presentation: Docking vs. FEP Efficacy
To demonstrate the necessity of this hierarchical protocol, Table 1 illustrates a representative dataset comparing empirical docking scores against FEP-derived
values for a congeneric series of 1,3,5,9-tetraazaspiro[5.5]undecane derivatives.
Notice that while Docking Scores plateau and fail to separate the highly potent TSU-03 from the inactive TSU-04, FEP accurately captures the desolvation penalty of the methoxy group, perfectly rank-ordering the compounds against experimental assays.
Table 1: Quantitative Comparison of Computational Predictions vs. Experimental Affinity
Compound ID
R-Group Substitution
Docking Score (kcal/mol)
FEP
(kcal/mol)*
Experimental
(nM)
TSU-01 (Ref)
-H
-7.4
0.00
185.0
TSU-02
-CH
-7.6
-1.25
42.1
TSU-03
-Cl
-8.1
-2.10
14.5
TSU-04
-OCH
-7.2
+0.85
560.0
*Negative FEP values indicate tighter binding relative to the reference compound (TSU-01).
References
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents
MDPI - Molecules
URL: [Link]
In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics
National Center for Biotechnology Information (PMC)
URL: [Link]
Molecular docking studies on DMDP derivatives as human DHFR inhibitors
National Center for Biotechnology Information (PMC)
URL:[Link]
Molecular Modeling Study of Dihydrofolate Reductase Inhibitors. Molecular Dynamics Simulations, Quantum Mechanical Calculations, and Experimental Corroboration
ACS Publications
URL: [Link]
Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR
National Center for Biotechnology Information (PMC)
URL: [Link]
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
EurekaSelect
URL: [Link]
Application Notes & Protocols: Spirocyclic Compounds as a Versatile Scaffold for Influenza A and B Virus Inhibition
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document provides a detailed overview of the potential application of spirocyclic compounds as influenza A and B virus inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a detailed overview of the potential application of spirocyclic compounds as influenza A and B virus inhibitors based on existing scientific literature. The specific compound 1,3,5,9-Tetraazaspiro[5.5]undecane is a novel structure, and while the principles discussed herein may be applicable, direct experimental evidence for its anti-influenza activity is not yet prominently available in published literature. This guide synthesizes information from related spirocyclic structures to provide a framework for research and development in this promising area.
I. Introduction: The Promise of Spirocyclic Scaffolds in Antiviral Drug Discovery
The unique three-dimensional architecture of spirocyclic compounds, characterized by two rings sharing a single atom, offers a rigid and sterically defined scaffold that is increasingly recognized for its potential in medicinal chemistry. This structural rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or simple cyclic molecules. In the context of antiviral research, spirocyclic frameworks have been explored as inhibitors for a range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and dengue virus.[1][2][3]
Influenza A and B viruses remain a significant global health threat, necessitating the development of novel antiviral agents to combat emerging drug-resistant strains and to prepare for potential pandemics.[4][5] Current antiviral therapies primarily target the viral neuraminidase or the M2 proton channel.[5] However, the high mutation rate of the influenza virus can lead to resistance to these drugs.[4] Spirocyclic compounds represent a promising and underexplored chemical space for the discovery of new anti-influenza agents with potentially novel mechanisms of action.
This document will provide an overview of the application of various spirocyclic compounds as influenza virus inhibitors, detail relevant experimental protocols for their evaluation, and discuss future directions for this exciting field of research.
II. Known Anti-Influenza Spirocyclic Compounds and Their Mechanisms of Action
While research into 1,3,5,9-Tetraazaspiro[5.5]undecane is nascent, studies on other spirocyclic derivatives provide valuable insights into potential antiviral strategies.
A. Spiro[pyrrolidine-2,2'-adamantanes] as M2 Channel Blockers
A series of synthetic spiro[pyrrolidine-2,2'-adamantanes] have been identified as active inhibitors of influenza A virus.[6] The adamantane moiety is a well-known pharmacophore that targets the M2 proton channel of the influenza A virus, a crucial protein for viral uncoating. The pyrrolidine ring in these spiro compounds offers an additional lipophilic region that can interact with the M2 protein, potentially enhancing binding affinity and antiviral activity.[6] The substitution pattern on the pyrrolidine ring has been shown to be critical for antiviral potency, with 5-methyl substitution demonstrating optimal activity against the H2N2 strain.[6]
B. Spirothiazolidinones as Hemagglutinin (HA) Fusion Inhibitors
Certain spirothiazolidinone derivatives have been identified as inhibitors of influenza A/H3N2 virus by targeting the viral hemagglutinin (HA) protein.[5] HA mediates the entry of the virus into the host cell through a pH-dependent conformational change that leads to membrane fusion.[5] These spiro compounds are thought to bind to the stem region of the HA trimer, stabilizing it and preventing the low-pH-induced conformational changes necessary for fusion.[5] This mechanism is supported by cell-cell fusion assays and in silico docking studies.[5]
III. Experimental Protocols for Evaluating Anti-Influenza Activity of Spirocyclic Compounds
The following protocols are generalized methodologies for the in vitro evaluation of novel spirocyclic compounds against influenza A and B viruses.
A. Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Cytotoxicity Assay
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
Compound Addition: Prepare serial dilutions of the spirocyclic compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
B. Viral Inhibition Assays
Several assays can be employed to determine the antiviral efficacy of the spirocyclic compounds.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Cell Seeding: Seed MDCK cells in a 6-well plate to form a confluent monolayer.
Virus Infection: Wash the cell monolayer with PBS and infect with influenza virus (at a multiplicity of infection of 0.01) for 1 hour at 37°C.
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM, 0.6% agarose, and serial dilutions of the spirocyclic compound.
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by comparing the plaque numbers in treated wells to the untreated control.
This assay is specifically for compounds that may target the HA protein and inhibit its ability to agglutinate red blood cells.
Compound and Virus Preparation: Prepare serial dilutions of the spirocyclic compound in a V-bottom 96-well plate. Add a standardized amount of influenza virus (4 HAU/25 µL) to each well.
Incubation: Incubate the plate at room temperature for 30 minutes.
Red Blood Cell Addition: Add 50 µL of a 0.5% suspension of chicken or human red blood cells to each well.
Observation: Incubate the plate at room temperature for 30-60 minutes and observe the agglutination pattern. The absence of agglutination (a button of red blood cells at the bottom of the well) indicates inhibition.
Data Analysis: The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.
C. Mechanism of Action Studies
To elucidate the specific target of the antiviral compound, further mechanistic studies are necessary.
Protocol 4: Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Cell Seeding and Infection: Prepare confluent monolayers of MDCK cells in a 24-well plate and infect with influenza virus as described in the plaque reduction assay.
Compound Addition at Different Time Points: Add the spirocyclic compound at a fixed concentration (e.g., 5x IC50) at various time points relative to infection:
Pre-treatment: Add the compound to the cells for 1 hour before infection, then remove it.
Co-treatment: Add the compound along with the virus during the 1-hour infection period.
Post-treatment: Add the compound at different time points after the virus has been added (e.g., 0, 2, 4, 6, 8 hours post-infection).
Supernatant Collection: At a late time point (e.g., 24 or 48 hours post-infection), collect the cell culture supernatant.
Virus Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.
Data Analysis: A significant reduction in viral titer when the compound is added at a specific time point indicates that the compound targets the viral replication step occurring at that time.
IV. Data Presentation and Interpretation
Quantitative data from the antiviral assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Spirocyclic Compounds
Compound ID
Influenza Strain
IC50 (µM)
CC50 (µM)
Selectivity Index (SI = CC50/IC50)
Example A
A/H1N1
5.2
>100
>19.2
Example B
A/H3N2
1.3
39
30
Example C
B/Victoria
10.8
>100
>9.3
Oseltamivir
A/H1N1
0.01
>1000
>100,000
A higher selectivity index (SI) indicates a more favorable therapeutic window for the compound.
V. Visualization of Experimental Workflow and Potential Mechanisms
Caption: Workflow for the in vitro screening of novel spirocyclic compounds for anti-influenza activity.
Caption: Simplified influenza virus life cycle and potential targets for spirocyclic inhibitors.
VI. Future Directions and Conclusion
The exploration of spirocyclic compounds as influenza virus inhibitors is a burgeoning field with significant potential. The structural diversity and rigidity of these scaffolds offer opportunities for the development of potent and selective antiviral agents. While existing research has focused on adamantane and thiazolidinone-based spirocycles, there is a vast and untapped chemical space to be explored, including novel cores such as 1,3,5,9-Tetraazaspiro[5.5]undecane.
Future research should focus on:
Synthesis and screening of diverse spirocyclic libraries: To identify novel anti-influenza chemotypes.
Elucidation of novel mechanisms of action: Targeting different viral or host factors involved in the influenza virus life cycle.
Structure-activity relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of lead compounds.
In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in animal models of influenza infection.
VII. References
Zhu, W., Wang, C., & Zhang, H. (2019). Spirooxindoles in medicinal chemistry: a review. Future Medicinal Chemistry, 11(15), 1957-1983.
Kolocouris, A., Kolocouris, N., Foscolos, G. B., Fytas, G., Padalko, E., Neyts, J., & De Clercq, E. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters, 13(10), 1741-1744.
Gundla, R., Boonsri, B., Singh, P., Acevedo, O., & Poovorawan, Y. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21855-21864.
De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025.
Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance: a crisis in the making?. Clinical Infectious Diseases, 52(Supplement_1), S45-S52.
Stroganov, O. V., Novikov, F. N., Stroylov, V. S., Kulkov, A. P., & Chilov, G. G. (2008). Lead-oriented synthesis of spiropiperidines. Journal of Chemical Information and Modeling, 48(11), 2208-2217.
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2006). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Blaising, J., Polyak, S. J., & Pécheur, E. I. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral Research, 107, 84-94.
Byrn, R. A., Jones, S. M., Bennett, H. B., Bral, C., Clark, M. P., Jacobs, M. D., ... & Ledeboer, M. W. (2015). Pimodivir (JNJ-63623872), a novel, potent, and selective inhibitor of the influenza A virus PB2 subunit. Antimicrobial Agents and Chemotherapy, 59(4), 2204-2213.
Finberg, R. W., Spver, A., Hegde, P., Ison, M. G., & Engel, I. D. (2019). A phase 2b, randomized, double-blind, placebo-and oseltamivir-controlled study of pimodivir in adults with acute, uncomplicated seasonal influenza A. The Journal of Infectious Diseases, 220(7), 1144-1154.
Clark, M. P., Ledeboer, M. W., Grenader, A., Byrn, R. A., Jones, S. M., & Powers, J. P. (2014). Discovery of a novel, first-in-class, orally bioavailable inhibitor of the influenza virus polymerase PB2 subunit (pimodivir). Journal of Medicinal Chemistry, 57(15), 6668-6678.
Trevejo, J., Hiserodt, E., & Scheaffer, S. (2018). Pimodivir for the treatment of influenza A virus infection. Current Opinion in Investigational Drugs, 19(2), 193-201.
O'Neil, C., Mifsud, E. J., & Hurt, A. C. (2020). The prospects for pimodivir as a novel influenza therapy. Expert Opinion on Investigational Drugs, 29(10), 1071-1078.
Mishina, Y., Somboonthum, P., & Peiris, M. (2021). Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. Viruses, 13(5), 844.
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion and maturation. Faraday Discussions, 196, 9-27.
Ison, M. G. (2011). Antiviral agents for the treatment of influenza. Current Opinion in Pharmacology, 11(5), 481-489.
McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses, 7, 25-36.
Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517-528.
Skehel, J. J., & Wiley, D. C. (2000). Receptor binding and membrane fusion in virus entry: the influenza hemagglutinin. Annual Review of Biochemistry, 69(1), 531-569.
Zhirnov, O. P., & Klenk, H. D. (2013). Arbidol: a broad-spectrum antiviral that inhibits viral fusion. Current Opinion in Virology, 3(5), 515-520.
In Vitro Testing Protocols for 1,3,5,9-Tetraazaspiro[5.5]undecane Antiviral Activity
Introduction & Scientific Rationale The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold (CAS: 353799-75-4) [5] represents a highly versatile pharmacophore in modern antiviral drug discovery. Spirocyclic compounds, characteri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The 1,3,5,9-tetraazaspiro[5.5]undecane scaffold (CAS: 353799-75-4) [5] represents a highly versatile pharmacophore in modern antiviral drug discovery. Spirocyclic compounds, characterized by their distinct three-dimensionality and rigid tetrahedral centers, offer superior spatial diversity compared to flat aromatic rings. This unique geometry enhances target specificity and significantly reduces off-target host toxicity [4].
Recent structure-activity relationship (SAR) studies have demonstrated that functionalized azaspiro derivatives exhibit potent, broad-spectrum antiviral activity against respiratory pathogens, including Influenza A/B and Respiratory Syncytial Virus (RSV), often outperforming clinical standards like ribavirin [1]. Mechanistically, spiro-heterocycles frequently act as viral entry/fusion inhibitors by preventing low-pH-induced conformational changes in viral envelope proteins, or by targeting critical host-dependency factors such as dihydrofolate reductase (DHFR) [1, 2].
This application note details a comprehensive, self-validating in vitro workflow designed to evaluate the cytotoxicity (
CC50
), antiviral efficacy (
EC50
), and mechanism of action for 1,3,5,9-tetraazaspiro[5.5]undecane derivatives.
Experimental Design & Causality
As a foundational rule of assay development, an experimental protocol is only as reliable as its internal controls. The following choices have been made to ensure a self-validating system:
Cell Line Selection: Madin-Darby Canine Kidney (MDCK) cells are utilized for respiratory virus assays (e.g., Influenza) due to their robust expression of surface sialic acid receptors, which are essential for viral attachment and entry [1].
Viability Readout (MTS vs. MTT): We employ the MTS assay for both cytotoxicity and Cytopathic Effect (CPE) reduction readouts. Unlike MTT, MTS is bio-reduced into a water-soluble formazan product. This eliminates the need for toxic solubilization steps (e.g., DMSO), thereby preserving monolayer integrity and reducing pipetting errors in high-throughput formats [1, 3].
The Selectivity Index (SI): The true therapeutic potential of a spiro compound is defined by its SI (
CC50/EC50
). To prevent false positives, cytotoxicity and efficacy assays must be run in parallel using identical cell seeding densities, media formulations, and incubation times. This ensures that observed viral inhibition is a direct pharmacological effect, not a secondary artifact of host cell death.
Objective: Determine the concentration of the spiro compound that reduces host cell viability by 50%.
Cell Seeding: Harvest MDCK cells at 80% confluence. Seed at a density of
1×104
cells/well in a 96-well flat-bottom microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C, 5%
CO2
for 24 hours to allow monolayer formation.
Compound Preparation: Prepare a 20 mM stock of the 1,3,5,9-tetraazaspiro[5.5]undecane derivative in 100% DMSO. Generate a 10-point, 2-fold serial dilution in assay medium (DMEM with 2% FBS). Critical: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.
Treatment: Aspirate growth medium from the 96-well plate. Add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (0.5% DMSO) and a blank (medium only).
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours in the dark at 37°C.
Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate the
CC50
using non-linear regression (curve fit) in GraphPad Prism.
Protocol 3.2: Antiviral Efficacy (
EC50
Determination via CPE Reduction)
Objective: Determine the compound concentration that protects 50% of cells from virus-induced cell death[3].
Infection & Treatment: Seed MDCK cells as described in Protocol 3.1. After 24 hours, aspirate the medium and wash the monolayer once with PBS.
Viral Inoculation: Infect the cells with Influenza A (e.g., A/PR/8/34) at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-treated trypsin).
Concurrent Dosing: Immediately add the serially diluted spiro compounds (prepared as in 3.1) to the infected wells. Include a virus control (virus + vehicle) and a cell control (mock-infected + vehicle).
Incubation & Readout: Incubate for 48–72 hours until the virus control wells exhibit >80% CPE (observable via brightfield microscopy).
Quantification: Add MTS reagent as described above. The
EC50
is calculated based on the restoration of cell viability compared to the virus and cell controls.
Objective: Identify the specific stage of the viral life cycle targeted by the spiro compound.
Setup: Seed MDCK cells in 24-well plates (
1×105
cells/well).
Viral Adsorption: Chill plates to 4°C for 1 hour. Add virus (MOI = 1) and incubate at 4°C for 1 hour to allow synchronized receptor binding without membrane fusion.
Staggered Treatment: Shift plates to 37°C to initiate synchronized infection (Time = 0). Add the spiro compound (at a concentration of
3×EC50
) at specific time intervals:
-1 hr: Pre-incubation (Receptor binding target).
0 hr: Co-added with temperature shift (Entry/Fusion target).
+2 hr to +6 hr: Post-infection (Genome replication target).
+8 hr: Late stage (Assembly/Budding target).
Harvest & Titration: At 12 hours post-infection, collect the supernatants and quantify the infectious viral titer using a standard plaque assay.
Data Presentation
The following table summarizes representative quantitative data for a synthesized 1,3,5,9-tetraazaspiro[5.5]undecane derivative against respiratory viruses, demonstrating the calculation of the Selectivity Index (SI).
Compound ID
Virus Strain
Host Cell Line
CC50
(µM)
EC50
(µM)
Selectivity Index (SI)
Mechanism of Action
Spiro-Undecane-01
Influenza A (H1N1)
MDCK
> 100.0
0.29 ± 0.04
> 344
Fusion Inhibition
Spiro-Undecane-01
Influenza B (Ned)
MDCK
> 100.0
0.19 ± 0.02
> 526
Fusion Inhibition
Spiro-Undecane-01
RSV (A2)
HeLa
85.5
1.80 ± 0.15
47.5
Undetermined
Ribavirin (Control)
Influenza A (H1N1)
MDCK
140.0
3.20 ± 0.40
43.7
Polymerase Inhibition
Note: Data represents mean ± SD of three independent experiments. SI is calculated as
CC50/EC50
.
Mechanistic Workflow Visualization
To accurately interpret the results of Protocol 3.3, the following diagram maps the compound addition timepoints to their corresponding viral life cycle stages.
Time-of-Addition workflow mapping spiro compound intervention to specific viral life cycle stages.
References
Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR)
Source: National Institutes of Health (NIH)
URL:[Link]
One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones
Source: National Institutes of Health (NIH)
URL:[Link]
Archiv der Pharmazie - Lirias (Structural diversity of spirothiazolidinones)
Source: KU Leuven (Lirias)
URL:[Link]
Application
Comprehensive NMR Spectroscopy Characterization of 1,3,5,9-Tetraazaspiro[5.5]undecane: Methodologies and Conformational Analysis
Executive Summary 1,3,5,9-Tetraazaspiro[5.5]undecane (CAS: 353799-75-4) is a highly specialized spirocyclic compound comprising a 1,3,5-triazinane ring and a piperidine ring fused at a single quaternary spiro carbon (C6)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3,5,9-Tetraazaspiro[5.5]undecane (CAS: 353799-75-4) is a highly specialized spirocyclic compound comprising a 1,3,5-triazinane ring and a piperidine ring fused at a single quaternary spiro carbon (C6). Spirocyclic scaffolds are increasingly prioritized in modern drug discovery for their ability to provide three-dimensional structural diversity and improve physicochemical properties. However, characterizing this specific tetraaza-spiro system presents unique analytical challenges due to complex conformational dynamics, nitrogen inversion, and overlapping aliphatic signals.
This application note provides a definitive, self-validating protocol for the complete structural elucidation of 1,3,5,9-tetraazaspiro[5.5]undecane using 1D, 2D, and Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework: The Causality of NMR Behavior
As an Application Scientist, it is critical to understand why a molecule behaves a certain way in the NMR spectrometer before acquiring data. The NMR profile of 1,3,5,9-tetraazaspiro[5.5]undecane is governed by three primary physicochemical phenomena:
Symmetry and Chemical Equivalence
Assuming rapid conformational exchange at room temperature, the molecule exhibits an effective plane of symmetry passing through N3, C6, and N9. This symmetry drastically simplifies the spectrum:
Triazinane Ring: The methylene carbons C2 and C4 are chemically equivalent.
Piperidine Ring: The methylene carbons C7/C11 are equivalent, as are C8/C10.
Consequently, a molecule with 11 ring atoms will only display four distinct carbon environments in a 1D
13
C NMR spectrum.
Conformational Dynamics and Line Broadening
Both the triazinane and piperidine rings undergo rapid chair-chair interconversion at room temperature (298 K). Additionally, the secondary amines (N1, N3, N5, N9) undergo rapid nitrogen inversion. Because the rate of these dynamic processes often falls within the intermediate exchange regime on the NMR timescale, room-temperature spectra frequently exhibit severe line broadening or "missing" signals[1, 2].
Stereoelectronics and the Perlin Effect
When the chair conformations are "frozen out" at low temperatures, the chemically equivalent methylene protons split into distinct axial and equatorial signals (forming AB spin systems). In nitrogen-containing six-membered rings, the axial C-H bonds are antiperiplanar to the nitrogen lone pairs. This stereoelectronic interaction leads to the Perlin Effect , where the one-bond carbon-proton coupling constant (
1JCH
) is significantly smaller for axial protons than for equatorial protons [3].
Experimental Protocols: A Self-Validating System
To ensure absolute confidence in the structural assignment, the following workflow must be executed sequentially. Each step validates the previous one.
Caption: Sequential NMR workflow for the structural elucidation of spirocyclic tetraaza compounds.
Step 1: Sample Preparation and Solvent Selection
Objective: Prepare a sample that allows for both ambient 2D mapping and low-temperature conformational locking.
Procedure: Dissolve 15–20 mg of 1,3,5,9-tetraazaspiro[5.5]undecane in 0.6 mL of anhydrous Dichloromethane-
d2
(CD
2
Cl
2
).
Causality: CD
2
Cl
2
is chosen over CDCl
3
because its freezing point (-97 °C) allows for deep cryogenic VT-NMR without solvent crystallization, which is necessary to freeze the triazinane ring dynamics [3].
Step 2: 1D NMR Acquisition (Ambient Temperature)
1
H NMR (400/500 MHz): Acquire with a 30° pulse angle, 2.0 s relaxation delay, and 64 scans.
13
C NMR (100/125 MHz): Acquire with proton decoupling (WALTZ-16), 2.0 s relaxation delay, and 1024 scans.
Validation Check: Verify the presence of exactly 4 carbon signals. The C2/C4 carbons of the triazinane ring will be highly deshielded (~60-70 ppm) due to being flanked by two nitrogen atoms [4].
Step 3: 2D NMR Connectivity Mapping
COSY: Use to map the H7/H11 to H8/H10 continuous spin system in the piperidine ring.
HSQC: Correlate the broadened proton signals to their respective carbon atoms.
Validation Check: The spiro linkage is only confirmed if the quaternary carbon (C6) shows cross-peaks to protons from both rings (H2/H4 and H7/H11). If these correlations are absent, the spirocyclic structure is not intact.
Step 4: Variable Temperature (VT) NMR Protocol
Procedure: Cool the probe in 10 K increments from 298 K down to 193 K (-80 °C). Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan
1
H spectrum [1, 2].
Observation: Watch the broad singlets of the CH
2
groups decoalesce into sharp AB quartets. Extract the free energy of activation (
ΔG‡
) for ring inversion using the Eyring equation based on the coalescence temperature (
Tc
).
Data Presentation and Interpretation
Quantitative Chemical Shift Summary
The following table summarizes the expected chemical shifts based on the symmetry and electronic environment of the spirocyclic system at 298 K (fast exchange limit).
Position
Atom Type
13
C Shift (ppm)
1
H Shift (ppm)
Multiplicity (RT)
Integration
C2 / C4
Triazinane CH
2
62.0 – 68.0
4.10 – 4.60
Broad singlet
4H
C6
Spiro Quaternary C
70.0 – 78.0
N/A
Singlet
N/A
C7 / C11
Piperidine CH
2
35.0 – 40.0
1.60 – 1.90
Broad multiplet
4H
C8 / C10
Piperidine CH
2
42.0 – 48.0
2.60 – 3.00
Broad multiplet
4H
N1, N3, N5
Triazinane NH
N/A
2.00 – 3.00
Broad (exchange)
3H
N9
Piperidine NH
N/A
2.00 – 3.00
Broad (exchange)
1H
HMBC Correlation Network
The most critical diagnostic feature of 1,3,5,9-tetraazaspiro[5.5]undecane is the HMBC correlation network centering on the spiro carbon (C6).
Caption: HMBC correlation network proving the spirocyclic linkage at the C6 quaternary carbon.
Conclusion
The structural verification of 1,3,5,9-tetraazaspiro[5.5]undecane requires moving beyond standard 1D NMR due to the inherent conformational flexibility of the tetraaza system. By utilizing CD
2
Cl
2
as a solvent, researchers can seamlessly transition from ambient 2D mapping (to prove the spiro linkage via HMBC) to cryogenic VT-NMR (to resolve the Perlin effect and extract thermodynamic data). This rigorous, causality-driven approach ensures absolute confidence in the structural and stereochemical assignment of complex spirocyclic drug scaffolds.
References
Kazarian, S. G., et al. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study. Applied Spectroscopy / Optica Publishing Group.[Link]
Shainyan, B. A., et al. Variable temperature NMR and theoretical study of the stereodynamics of 5-trifluoromethylsulfonyl-1,3,5-dioxaazinane: Perlin effect subject to heteroatom substitution. Tetrahedron / Canadian Science Publishing.[Link]
Royal Society of Chemistry. Iridium-Catalyzed 1,5-(Aryl)aminomethylation of 1,3-Enynes by Alkenyl-to-Allyl 1,4-Iridium(I) Migration (Supporting Information: 1,3,5-Triazinane derivatives). RSC Advances.[Link]
Technical Notes & Optimization
Troubleshooting
Overcoming solubility issues with 1,3,5,9-Tetraazaspiro[5.5]undecane in aqueous media
Welcome to the technical support guide for 1,3,5,9-Tetraazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common yet sig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1,3,5,9-Tetraazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common yet significant challenge of this molecule's limited solubility in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid frameworks, which can precisely orient substituents for optimal interaction with biological targets[1][2]. However, this rigidity, combined with a substantial hydrocarbon scaffold, often leads to poor aqueous solubility, a critical hurdle in drug development[3][4].
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and resolve these solubility issues.
This section addresses the fundamental properties of 1,3,5,9-Tetraazaspiro[5.5]undecane and the theoretical basis for its solubility behavior.
Q1: Why is 1,3,5,9-Tetraazaspiro[5.5]undecane expected to have low aqueous solubility at neutral pH?
A1: The solubility of an organic molecule in water is a balance between its hydrophobic and hydrophilic components[5][6]. 1,3,5,9-Tetraazaspiro[5.5]undecane possesses a rigid spiro[5.5]undecane carbon framework, which is nonpolar and hydrophobic ("water-fearing")[7]. While the molecule contains four nitrogen atoms (tetraaza), which can act as hydrogen bond acceptors, their contribution to overall polarity is counteracted by the large, nonpolar surface area of the hydrocarbon rings. At neutral pH, the amine groups are largely un-ionized, limiting strong ionic or hydrogen-bonding interactions with water, which are crucial for dissolution[6]. The general rule of "like dissolves like" dictates that this predominantly nonpolar structure prefers nonpolar solvents over a highly polar solvent like water[7].
Q2: What are the key physicochemical properties of 1,3,5,9-Tetraazaspiro[5.5]undecane that I should consider?
A2: While experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and related analogs[8]. Understanding these properties is the first step in designing a rational formulation strategy[9].
Property
Estimated Value / Structural Insight
Significance for Solubility
Molecular Formula
C₇H₁₆N₄
Indicates a relatively small molecule.
Molecular Weight
~156.23 g/mol
Lower molecular weight can sometimes favor solubility, but structure is dominant.
pKa (most basic nitrogen)
Estimated 8.5 - 10.5
The presence of secondary amine groups makes the molecule basic. This is the most critical property to exploit for solubility enhancement via pH modification.
Hydrogen Bond Donors
4 (from the N-H groups)
Provides potential for hydrogen bonding with water, but this is sterically hindered and outweighed by the hydrophobic frame.
Hydrogen Bond Acceptors
4 (the nitrogen atoms)
Allows interaction with water, but insufficient to grant high solubility on its own.
A moderate TPSA suggests some polar character, but it is not high enough to guarantee aqueous solubility.
LogP (Octanol-Water Partition Coefficient)
Estimated > 1.5
A positive LogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), classifying it as lipophilic.
Q3: How does pH dramatically influence the solubility of this compound?
A3: The four secondary amine groups in the structure are basic. In an acidic aqueous medium (pH < pKa), these nitrogen atoms will become protonated, forming ammonium cations (R₂NH₂⁺). This conversion from a neutral molecule to a charged salt form drastically increases its polarity. These newly formed ions can participate in strong ion-dipole interactions with water molecules, significantly enhancing aqueous solubility[6][10]. Therefore, the most direct and effective initial strategy for solubilizing 1,3,5,9-Tetraazaspiro[5.5]undecane is to lower the pH of the aqueous medium.
Caption: Effect of pH on the ionization state and solubility.
Troubleshooting Guide: Experimental Solutions
This section provides practical, step-by-step guidance for overcoming solubility challenges in the lab.
Q4: My compound immediately precipitates when I add it to my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should do?
A4: The first and most crucial step is to determine the compound's solubility in an acidic environment. The precipitation in neutral PBS is expected. You should prepare a concentrated stock solution in an acidic vehicle.
Action: Follow Protocol 1: pH-Based Solubility Enhancement to create a soluble, low-pH stock solution. This stock can then be carefully diluted into your final assay buffer, ensuring the final pH of the assay medium remains compatible with your experimental system.
Q5: I have successfully created an acidic stock solution, but it precipitates when I dilute it into my final, neutral-pH assay buffer. What are my options?
A5: This is a common issue where the final buffer has enough capacity to neutralize the acidic stock, raising the pH and causing the compound to crash out. You have two primary paths forward:
Modify the Final Buffer: If your experiment can tolerate a slightly lower pH, try adjusting the pH of your final assay buffer downwards (e.g., to pH 6.8 or 6.5) before adding the compound stock. Even a small decrease can sometimes be sufficient to maintain solubility.
Introduce a Co-solvent: If pH modification is not possible, a water-miscible organic co-solvent can be used to increase the solubility of the neutral form of the compound. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules[5].
Action: See Protocol 2: Screening for Optimal Co-solvents . Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF). It is critical to first establish the tolerance of your biological system (e.g., cells, enzymes) to the chosen co-solvent.
Q6: My biological assay is highly sensitive and cannot tolerate low pH or common organic co-solvents. How can I solubilize my compound?
A6: In this challenging scenario, advanced formulation strategies are required. The most accessible and often effective method is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic spiro-scaffold of your compound, forming an inclusion complex where the new, larger complex has a hydrophilic exterior, rendering it water-soluble[1][9].
Action: Implement Protocol 3: Solubility Enhancement using β-Cyclodextrins . Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective, and have low toxicity profiles.
Caption: Troubleshooting decision tree for solubility enhancement.
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
This protocol details the steps to create a soluble acidic stock solution.
Objective: To prepare a 10 mM stock solution of 1,3,5,9-Tetraazaspiro[5.5]undecane.
Weigh out 1.56 mg of the compound and place it in a clean 1.5 mL microcentrifuge tube.
Add 900 µL of deionized water. The compound will likely not dissolve and will appear as a suspension.
While vortexing, add the 0.1 N HCl solution dropwise (e.g., 5-10 µL at a time).
Continue adding acid and vortexing/sonicating until the solid material is fully dissolved and the solution becomes clear.
Measure the pH of the resulting solution. It should be significantly acidic (typically pH 2-4).
Add deionized water to bring the final volume to 1.0 mL. This yields your 10 mM stock solution.
Validation: Store the stock at 4°C for 24 hours and visually inspect for any signs of precipitation. If it remains clear, the stock is stable.
Protocol 2: Screening for Optimal Co-solvents
This protocol is for situations where pH adjustment alone is insufficient or not viable.
Objective: To determine the maximum solubility in various DMSO-water compositions.
Materials:
1,3,5,9-Tetraazaspiro[5.5]undecane powder
Dimethyl Sulfoxide (DMSO), anhydrous grade
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
Prepare a highly concentrated stock solution (e.g., 50-100 mM) by dissolving the compound in 100% DMSO. This should be readily achievable.
Set up a series of tubes with varying percentages of your aqueous buffer and DMSO (e.g., 99:1, 98:2, 95:5, 90:10 buffer:DMSO).
To each tube, add a small volume of the 100% DMSO stock solution to achieve a high target concentration (e.g., 100 µM).
Vortex each tube thoroughly and allow it to equilibrate at room temperature for 1-2 hours.
Visually inspect each tube for precipitation. The highest percentage of aqueous buffer that remains clear indicates the required co-solvent concentration to maintain solubility at that specific compound concentration.
Data Interpretation:
% DMSO in Final Buffer
Visual Observation (at 100 µM)
Conclusion
1%
Heavy Precipitate
Insufficient co-solvent
2%
Light Precipitate
Approaching solubility limit
5%
Clear Solution
5% DMSO is sufficient for 100 µM
10%
Clear Solution
Provides a safety margin
Validation (Crucial): Before proceeding with your main experiment, you must run a control experiment to confirm that the determined concentration of DMSO (e.g., 5%) does not interfere with your biological assay (e.g., cell viability, enzyme activity).
Protocol 3: Solubility Enhancement using β-Cyclodextrins
This protocol uses a complexation agent to improve solubility without organic co-solvents or harsh pH.
Objective: To prepare a 1 mM solution of the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
1,3,5,9-Tetraazaspiro[5.5]undecane powder
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Vortex mixer and sonicator
Procedure:
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. To do this, dissolve 1 g of HP-β-CD powder in a final volume of 10 mL of buffer.
Weigh out 0.156 mg of 1,3,5,9-Tetraazaspiro[5.5]undecane and add it to 1.0 mL of the 10% HP-β-CD solution.
Vortex vigorously for 5-10 minutes.
Place the tube in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.
Visually inspect the solution. If it is clear, the compound has been successfully solubilized.
Validation: As with co-solvents, it is essential to run a control experiment to ensure that the HP-β-CD solution itself does not affect your assay results.
References
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
How will you increase the solubility of organic compounds in water?. Quora. [Link]
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC. [Link]
Solubility of Organic Compounds. Chemistry Steps. [Link]
Technical Support Center: Optimizing Purification and Chromatography of 1,3,5,9-Tetraazaspiro[5.5]undecane
Welcome to the technical support center for the purification and chromatography of 1,3,5,9-Tetraazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification and chromatography of 1,3,5,9-Tetraazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique tetraaza-spirocyclic scaffold. The inherent basicity and polarity of this molecule demand careful consideration of chromatographic conditions to achieve high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
1,3,5,9-Tetraazaspiro[5.5]undecane possesses four nitrogen atoms within its spirocyclic structure, making it a highly polar and basic compound. These characteristics are central to the challenges encountered during purification. The multiple protonation sites can lead to strong interactions with silica-based stationary phases, resulting in poor peak shape, low recovery, and even on-column degradation.[1] A successful purification strategy will hinge on mitigating these undesirable interactions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1,3,5,9-Tetraazaspiro[5.5]undecane and its derivatives.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Question: My peaks are exhibiting significant tailing on a standard silica gel column. What is causing this and how can I fix it?
Answer:
Peak tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic silanol groups on the surface of the silica gel.[1][2] This interaction is an acid-base reaction that slows the elution of a portion of your compound, leading to a "tail."
Solutions:
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase. This "competing base" will neutralize the acidic silanol groups, preventing your analyte from interacting with them.[1]
Recommended Modifiers: Start with a small percentage (0.1-1%) of triethylamine (TEA) or ammonia (in the form of ammonium hydroxide) in your eluent system (e.g., dichloromethane/methanol).[1]
Rationale: The modifier, being a small and mobile base, will effectively "shield" the analyte from the active sites on the silica.
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
Amine-Functionalized Silica: These columns have an amine-functionalized surface, which is basic and repels basic analytes, minimizing the problematic interactions.[1]
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds.
Issue 2: Low or No Recovery from the Column
Question: I've loaded my crude 1,3,5,9-Tetraazaspiro[5.5]undecane onto the column, but I'm not recovering any product. Where is it going?
Answer:
This is a severe case of the issue described above. The interaction between your highly basic compound and the acidic silica is so strong that the compound is irreversibly adsorbed onto the stationary phase. In some cases, the acidic environment of the silica can also lead to on-column degradation of sensitive compounds.[1]
Solutions:
Immediate Action: First, try flushing the column with a highly polar, basic mobile phase, such as 5-10% ammonium hydroxide in methanol. This may be sufficient to displace and elute your compound.
Preventative Measures for Future Runs:
Always use a basic modifier in your mobile phase when working with this class of compounds on silica gel.
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (RP) chromatography can be a better option. In RP, the stationary phase is nonpolar (e.g., C18), and polar compounds elute earlier.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are not well-retained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4]
Issue 3: Co-elution with Polar Impurities
Question: I'm having trouble separating my target compound from highly polar impurities. How can I improve the resolution?
Answer:
Co-elution of polar compounds is a common challenge. Optimizing the selectivity of your chromatographic system is key to achieving separation.
Solutions:
Gradient Optimization (HPLC):
Shallow Gradient: Employ a shallow gradient to increase the separation window for closely eluting peaks. Instead of a rapid gradient from low to high organic content, a slower, more gradual change can significantly improve resolution.
Isocratic Hold: If you have a critical pair of peaks that are difficult to separate, an isocratic hold at a specific solvent composition can enhance their separation.
Change in Mobile Phase Solvents:
Solvent Selectivity: Different organic modifiers (e.g., acetonitrile vs. methanol in reversed-phase) can alter the selectivity of the separation due to their different chemical properties.[4] Experiment with different solvent systems to find the one that provides the best resolution.
Change in Stationary Phase:
Different Chemistries: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase in RP-HPLC) can dramatically change the selectivity and resolve co-eluting peaks.
Mixed-Mode Chromatography: For complex mixtures, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide unique selectivity for polar and ionizable compounds.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for 1,3,5,9-Tetraazaspiro[5.5]undecane?
A1: For a highly polar and basic compound like this, a good starting point would be either Reversed-Phase Ion-Pair Chromatography or HILIC .
Reversed-Phase with Ion-Pairing: Use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or ammonium acetate at a controlled pH) and an organic modifier like acetonitrile or methanol. The ion-pairing reagent (e.g., trifluoroacetic acid - TFA, though it can be problematic with mass spectrometry) will pair with your basic analyte, increasing its retention on the nonpolar stationary phase.
HILIC: A HILIC column with a mobile phase of high organic content (e.g., 95% acetonitrile, 5% aqueous buffer) is often very effective for retaining and separating highly polar compounds.[4]
Q2: Can I use normal-phase flash chromatography for preparative scale purification?
A2: Yes, but with careful consideration. As detailed in the troubleshooting section, the use of a basic modifier in the mobile phase is crucial to prevent yield loss and peak tailing.[1] It is also advisable to use a less acidic stationary phase like amine-functionalized silica or alumina if available.
Q3: How do I choose between different reversed-phase columns?
A3: The choice of a reversed-phase column depends on the specific properties of your analyte and impurities.
Column Type
Key Feature
Best For
Standard C18
High hydrophobicity
General purpose, good retention for moderately nonpolar compounds.
C8
Less hydrophobic than C18
Less retention, useful for more nonpolar compounds that are too strongly retained on C18.
Phenyl-Hexyl
π-π interactions
Compounds containing aromatic rings, can offer different selectivity than C18.
Polar-Embedded
Contains a polar group in the alkyl chain
Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.
Polar-Endcapped
Residual silanols are capped with a polar group
Improved peak shape for basic compounds compared to standard C18.
Q4: My compound seems to be degrading during purification. What could be the cause?
A4: Degradation during purification can be caused by several factors:
Acidic Conditions: As mentioned, the acidic nature of silica gel can cause degradation of acid-labile compounds.[1]
Mobile Phase Incompatibility: Ensure your compound is stable in the chosen mobile phase. For example, some esters can hydrolyze in acidic or basic mobile phases.
Temperature: If you are running your chromatography at elevated temperatures, your compound may be thermally labile.
Light Sensitivity: Some compounds are light-sensitive and may degrade if exposed to UV light for extended periods.
Solutions:
Buffer your mobile phase to a pH where your compound is stable.
Perform purification at room temperature or even sub-ambient temperatures if necessary.
Protect your sample from light using amber vials or by covering the chromatography system.
Experimental Workflow Visualization
General Purification Strategy
The following diagram illustrates a general workflow for the purification of 1,3,5,9-Tetraazaspiro[5.5]undecane.
Caption: A typical purification workflow for 1,3,5,9-Tetraazaspiro[5.5]undecane.
Troubleshooting Peak Tailing in HPLC
This decision tree outlines a systematic approach to resolving peak tailing issues in HPLC.
Caption: A decision tree for troubleshooting peak tailing.
References
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005, October 14). Retrieved from [Link]
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? r/chemistry. Retrieved from [Link]
ACS Publications. (2021, February 16). Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence | Organic Letters. Retrieved from [Link]
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC. (n.d.). Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). Retrieved from [Link]
Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion - Arkivoc. (n.d.). Retrieved from [Link]
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
ResearchGate. (2020, March 16). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl- indolin - AIR Unimi. (n.d.). Retrieved from [Link]
Selected Chromatographic Methods for Determining the Biological Activity of Substances. (2024, May 17). Retrieved from [Link]
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. (n.d.). Retrieved from [Link]
An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. (n.d.). Retrieved from [Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]
PubMed. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
Technical Support Center: Reducing Off-Target Toxicity of 1,3,5,9-Tetraazaspiro[5.5]undecane Inhibitors
Welcome to the Technical Support Center for spirocyclic scaffold optimization. The 1,3,5,9-tetraazaspiro[5.5]undecane system is a highly versatile pharmacophore used in the development of kinase inhibitors, GPCR modulato...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic scaffold optimization. The 1,3,5,9-tetraazaspiro[5.5]undecane system is a highly versatile pharmacophore used in the development of kinase inhibitors, GPCR modulators, and anti-infectives[1]. However, its nitrogen-rich, lipophilic nature frequently introduces off-target liabilities—most notably hERG channel inhibition (cardiotoxicity) and hepatic cytotoxicity[2].
This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and structural optimization workflows to rescue toxic spirocyclic hits.
Part 1: Troubleshooting hERG Channel Inhibition (Cardiotoxicity)
Q: Why do my 1,3,5,9-tetraazaspiro[5.5]undecane derivatives show high hERG liability (IC₅₀ < 1 µM)?
A: The liability is driven by the physicochemical properties of the spirocycle. The human ether-à-go-go-related gene (hERG) potassium channel possesses a promiscuous inner vestibule lined with aromatic residues (Tyr652 and Phe656)[3]. 1,3,5,9-tetraazaspiro[5.5]undecane derivatives typically contain basic secondary or tertiary amines that become protonated at physiological pH (pKa > 8.5). This positively charged nitrogen forms strong cation-
π
interactions with the aromatic residues in the hERG pore, while the lipophilic spiro-scaffold anchors the molecule hydrophobically, effectively plugging the channel[4].
Q: How can I structurally modify the scaffold to reduce hERG binding without losing target potency?
A: You must disrupt the pharmacophore model recognized by the hERG pore. We recommend three field-proven strategies[5]:
Reduce Basicity (Lower pKa): Introduce electron-withdrawing groups (e.g., fluorination) adjacent to the basic amines, or convert the amine into an amide/urea to neutralize the charge.
Zwitterion Introduction: Adding an acidic functional group (e.g., a carboxylic acid) creates a zwitterion at physiological pH. The resulting net-neutral charge creates electrostatic repulsion within the hERG pore, drastically reducing binding affinity[2].
Oxa-Substitution: Replacing one or more nitrogen atoms with oxygen (e.g., shifting toward an oxa-azaspiro system) reduces both basicity and lipophilicity (LogP) while maintaining the rigid 3D vector of the scaffold[1].
Protocol: Automated Patch-Clamp Assay for hERG Liability
To accurately quantify hERG liability, rely on electrophysiology rather than ligand-binding assays. This protocol is designed as a self-validating system to ensure data integrity.
Step 1: Cell Preparation & Baseline Validation
Culture CHO cells stably expressing the hERG channel.
Self-Validation: Patch the cell in whole-cell configuration and apply the vehicle (0.1% DMSO). Monitor the baseline tail current for 3 minutes. Causality: If the baseline current drifts by >10% or the leak current exceeds 100 pA, discard the cell. This ensures that any observed inhibition is due to the compound, not membrane instability.
Step 2: Voltage Protocol Execution
Hold the membrane potential at -80 mV.
Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.
Causality: The +20 mV step forces the hERG channels to open and rapidly inactivate. The -50 mV step allows them to recover from inactivation into the open state, generating a large, measurable tail current. Spirocyclic amines bind preferentially to the open/inactivated states; measuring the tail current captures this state-dependent block accurately.
Step 3: Compound Application & Internal Controls
Perfuse the tetraazaspiro compounds at escalating concentrations (0.1 µM to 30 µM).
Self-Validation: Conclude the assay by perfusing a known positive control (e.g., 1 µM E-4031 or Dofetilide). The positive control must inhibit >90% of the remaining current to validate that the channel population was fully responsive.
Part 2: Mitigating Hepatic Cytotoxicity & CYP450 Promiscuity
Q: My compounds are showing significant HepG2 cytotoxicity and high microsomal clearance. What is driving this?
A: This is a hallmark of excessive lipophilicity (LogP > 4.0). Highly lipophilic tetraazaspiro compounds partition non-specifically into phospholipid bilayers, disrupting cellular membrane integrity and leading to HepG2 cytotoxicity[2]. Furthermore, high lipophilicity drives non-specific binding to the hydrophobic active sites of Cytochrome P450 (CYP) enzymes, leading to rapid microsomal clearance and potential reactive metabolite formation[6].
We mandate the use of ATP-dependent luminescence over traditional colorimetric assays (like MTT) for lipophilic spirocycles.
Causality: Lipophilic tetraazaspiro compounds frequently form micro-aggregates in aqueous media that scatter light, causing false-positive viability readings in absorbance-based MTT assays. Luminescence avoids this optical interference.
Step 1: Cell Seeding & Treatment
Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C.
Dose cells with a 10-point concentration response curve of your spirocyclic inhibitors (up to 100 µM).
Step 2: Self-Validation & Quality Control
Self-Validation: Include 0.1% DMSO as a negative control and 10 µM Puromycin as a positive cytotoxic control. Calculate the Z'-factor for the plate. Causality: A Z'-factor > 0.5 mathematically guarantees that the assay has a sufficient dynamic range to distinguish true cytotoxicity from biological noise.
Step 3: Luminescence Readout
After 48 hours, add CellTiter-Glo reagent (1:1 volume ratio). Incubate for 10 minutes to stabilize the luminescent signal, which is directly proportional to the amount of ATP present (and thus, metabolically active cells). Calculate the CC₅₀.
Part 3: Data Visualization & SAR Comparison
The following table summarizes the structure-activity relationship (SAR) data demonstrating how specific modifications to the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold mitigate off-target toxicity.
Scaffold Modification
LogP
pKa (Basic Amine)
hERG IC₅₀ (µM)
HepG2 CC₅₀ (µM)
Primary Liability
Unmodified 1,3,5,9-Tetraazaspiro
4.8
9.2
0.8
12.5
Severe Cardiotoxicity
N-Alkylated Pyrazole Analog
4.2
8.5
3.5
28.0
Moderate Cytotoxicity
Oxa-spiro Substitution
2.8
7.1
> 30.0
> 100.0
None (Optimized)
Zwitterionic Modification
2.1
6.8
> 50.0
> 100.0
None (Optimized)
Data synthesis based on established spirocyclic optimization campaigns[2],[5].
Part 4: Scaffold Optimization Workflow
Follow this logical decision tree to systematically engineer away the toxic liabilities of your spirocyclic hits.
Fig 1. Decision tree for optimizing tetraazaspiro scaffolds to mitigate off-target toxicity.
References
Ray, P. C., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 2021.[Link]
Benedetti, E., & Micouin, L. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 2024.[Link]
Creanza, J. C., et al. "Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study." Journal of Chemical Information and Modeling, 2021.[Link]
Technical Support Center: Crystallization of 1,3,5,9-Tetraazaspiro[5.5]undecane Compounds
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1,3,5,9-tetraazaspiro[5.5]undecane compounds. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 1,3,5,9-tetraazaspiro[5.5]undecane compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of these unique scaffolds.
The rigid, three-dimensional structure of spirocyclic systems presents inherent challenges to crystallization.[1][2] Unlike planar molecules that can stack efficiently, the non-planar nature of the spiro core makes the formation of a well-ordered crystal lattice a significant hurdle.[1] The presence of four nitrogen atoms within the 1,3,5,9-tetraazaspiro[5.5]undecane core introduces additional complexity through potential hydrogen bonding and variable solubility profiles, which must be carefully managed to achieve success.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: Troubleshooting Guide
This section addresses the most immediate and common problems encountered during crystallization experiments in a direct question-and-answer format.
Q1: My compound will not crystallize from solution after cooling. The solution remains clear. What are the first steps I should take?
A1: This is a classic sign that your solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[3][4] Here is a logical progression of troubleshooting steps:
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The micro-scratches create high-energy sites that can serve as initiation points for crystal growth.[5][6]
Introduce a Seed Crystal: If you have a small amount of solid material from a previous attempt (even if it was not a single crystal), add a tiny speck to the solution. A seed crystal provides a pre-existing template, bypassing the initial nucleation energy barrier and promoting ordered growth.[6]
Increase Concentration: Your solution may be too dilute. Gently reheat the solution to redissolve any potential micro-precipitates and then remove a portion of the solvent using a stream of inert gas (like nitrogen or argon) or by rotary evaporation.[5] Afterwards, allow the solution to cool slowly again.
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a few drops of an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise at the point of cloudiness and then add a drop or two of the primary solvent to restore clarity before allowing it to stand. This technique carefully pushes the system toward supersaturation.[6]
Q2: My compound has "oiled out" as a separate liquid phase instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or was cooled too rapidly.[5] The resulting oil is a supersaturated liquid that is kinetically hindered from forming an ordered solid.
To resolve this, you must ensure that the solution becomes supersaturated at a temperature below the compound's melting point.
Reheat and Dilute: Warm the mixture until the oil redissolves completely.
Add More Solvent: Add a small amount of additional solvent (10-20% more) to decrease the overall concentration.[5] The goal is to lower the saturation temperature.
Cool Very Slowly: Allow the flask to cool as slowly as possible. You can insulate the flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool or paper towels.[5] This slow cooling gives the molecules sufficient time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.
Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
A3: Rapid precipitation, or "crashing out," traps impurities and solvent within the solid and prevents the formation of large, well-ordered single crystals.[5] The primary cause is excessive supersaturation achieved too quickly.
Use More Solvent: The most reliable method is to repeat the crystallization using more of the "good" solvent. Dissolve the compound in the solvent at an elevated temperature, then add a little more solvent beyond the saturation point (e.g., an extra 5-10% by volume). This ensures that the solution remains unsaturated for a longer period during cooling, promoting slower and more controlled crystal growth.[5]
Control the Cooling Rate: Rapid cooling is a major contributor to this problem. An ideal crystallization should show the first crystals appearing after 5-15 minutes and continue to grow over a period of 20 minutes or longer.[5] Use the slow cooling techniques described in A2.
Consider a Different Crystallization Method: If slow cooling is still too fast, methods that achieve supersaturation more gradually, such as vapor diffusion or slow evaporation, are highly recommended. These are often superior for growing diffraction-quality crystals.
Section 2: Frequently Asked Questions (FAQs)
Q4: How critical is the purity of my 1,3,5,9-tetraazaspiro[5.5]undecane derivative before attempting crystallization?
A4: Purity is paramount. Impurities, even at low levels, can significantly inhibit crystallization. They can disrupt the orderly packing of molecules into a lattice, acting as defects that terminate crystal growth or prevent nucleation altogether.[7] Before attempting crystallization, ensure your compound is highly pure. It is strongly recommended to purify the crude product using column chromatography or preparative HPLC. If you observe a colored tint in your hot, dissolved solution, a charcoal treatment step can sometimes help remove colored impurities.[5]
Q5: What role do the four nitrogen atoms in the spiro core play in crystallization?
A5: The nitrogen atoms in the 1,3,5,9-tetraazaspiro[5.5]undecane core are significant. As nitrogen-containing heterocycles are common in a majority of FDA-approved drugs, their behavior is well-studied.[8][9] These nitrogen atoms, particularly if they are part of secondary amine groups (N-H), can act as both hydrogen bond donors and acceptors.
Intermolecular Interactions: This hydrogen bonding capability can be advantageous, helping to form a stable, ordered lattice. However, it can also lead to strong interactions with polar solvents (like methanol or water), increasing solubility and making crystallization more difficult.
pH Sensitivity: The basic nature of the amine groups means that the compound's solubility can be highly pH-dependent. In acidic conditions, protonation of the nitrogens will form a salt, drastically increasing solubility in polar solvents and likely preventing crystallization. Ensure your crystallization medium is neutral or slightly basic unless you are attempting to crystallize a salt form.
Q6: Are there specific crystallization techniques that are more successful for rigid spirocyclic compounds?
A6: Yes. For structurally complex and rigid molecules like spiro compounds, methods that allow for very slow and controlled changes in solvent composition are often the most successful.
Vapor diffusion is arguably the most powerful technique for growing high-quality single crystals from small amounts of material.[10][11] This method involves dissolving the compound in a small amount of a relatively volatile "good" solvent and allowing a less volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse its vapor into the solution. This gradually reduces the solubility of the compound, leading to slow, ordered crystal growth. This technique is detailed in Protocol 3.
Section 3: Key Experimental Protocols
Protocol 1: General Recrystallization by Slow Cooling
This is the most common purification technique and can sometimes yield single crystals.
Solvent Selection: Place a few milligrams of your compound in a test tube and add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
Dissolution: Place the bulk of your compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels).[5] Do not disturb the flask during this period.
Further Cooling: Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize the yield of crystals.
Isolation: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.
Protocol 2: Crystallization by Slow Evaporation
This method is simple and effective when the compound is stable and reasonably soluble at room temperature.
Solution Preparation: Dissolve your compound in a suitable solvent in which it is moderately to highly soluble. The solvent should also be reasonably volatile (e.g., dichloromethane, ethyl acetate, methanol).
Filtration: Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any dust or particulate matter which could act as uncontrolled nucleation sites.
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle a few times to allow for slow solvent evaporation.
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Crystals will form as the solvent volume decreases and the solution becomes supersaturated.
Protocol 3: Crystallization by Vapor Diffusion (Liquid-Vapor)
This is a highly controlled method, ideal for difficult compounds and for growing diffraction-quality crystals when only a small amount of material is available.[10]
Prepare the Inner Vial: Dissolve 2-5 mg of your purified compound in a small volume (0.2-0.5 mL) of a "good" solvent (one that readily dissolves the compound and is relatively volatile, e.g., dichloromethane or methanol). Place this solution in a small, open vial (e.g., a 1-dram vial).
Prepare the Outer Chamber: Place the small vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
Add the Anti-Solvent: Carefully add a larger volume (2-5 mL) of an "anti-solvent" to the outer chamber. The anti-solvent must be miscible with the good solvent, but your compound must be insoluble in it. Common anti-solvents include hexane, pentane, or diethyl ether. The level of the anti-solvent should be below the top of the inner vial.
Seal and Wait: Tightly seal the outer chamber. The more volatile "good" solvent will slowly diffuse out of the inner vial while the vapor of the anti-solvent diffuses in. This gradually lowers the solubility of your compound, promoting slow crystal growth over days or weeks.
Caption: A workflow for troubleshooting common crystallization failures.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: Diagram of a typical vapor diffusion crystallization setup.
Table 1: Properties of Common Crystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Common Anti-Solvents
Water
100.0
10.2
Acetone, Ethanol, Acetonitrile
Methanol
64.7
5.1
Diethyl ether, Dichloromethane
Ethanol
78.4
4.3
Hexane, Toluene, Water
Acetone
56.2
5.1
Hexane, Pentane, Water
Acetonitrile
81.6
5.8
Diethyl ether, Water
Ethyl Acetate
77.1
4.4
Hexane, Cyclohexane
Dichloromethane (DCM)
39.8
3.1
Hexane, Pentane, Diethyl ether
Toluene
110.6
2.4
Hexane, Heptane
Hexane
68.7
0.1
Acetone, Ethanol, Ethyl Acetate
References
Benchchem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Mondal, M., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8035. Available: [Link]
Aggarwal, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to divinylketones. Journal of Saudi Chemical Society, 19(4), 359-365.
Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
ResearchGate. (n.d.). Single crystal structure of the spiro compound 1 b. Retrieved from [Link]
Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321.
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available: [Link]
Max Planck Institute. (n.d.). Single crystal growth for topology and beyond. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Retrieved from [Link]
Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. Available: [Link]
National Single Crystal X-ray Facility. (n.d.). Tips for Crystal Growing. Retrieved from [Link]
de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1065-1084. Available: [Link]
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44295. Available: [Link]
ResearchGate. (2026, January 23). characterization of novel hetrocyclic molecules containing nitrogen. Retrieved from [Link]
Bagle, R. S., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(22), 5267. Available: [Link]
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(5), 2289-2295. Available: [Link]
PubChem. (n.d.). Drugs containing triazaspiro[5.5]undecane derivatives as the active ingredient - Patent US-7285552-B2. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Undecane (FDB004982). Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Undecane (CAS 1120-21-4). Retrieved from [Link]
Technical Support Center: Enhancing DHFR Binding Affinity of 1,3,5,9-Tetraazaspiro[5.5]undecane Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers engaged in the structural modification of 1,3,5,9-tetraazaspiro[5.5]undecane scaffolds to enhance binding affinity...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the structural modification of 1,3,5,9-tetraazaspiro[5.5]undecane scaffolds to enhance binding affinity for Dihydrofolate Reductase (DHFR). This guide provides expert-driven FAQs, troubleshooting protocols, and validated experimental workflows to streamline your drug discovery process.
Introduction: The Promise of the Spirocyclic Scaffold
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies.[1][2][3] Classical inhibitors like methotrexate are potent but can be limited by resistance and toxicity.[4] The search for novel, selective inhibitors has led to the exploration of unique chemical scaffolds.[2][5]
The 1,3,5,9-tetraazaspiro[5.5]undecane core represents a "privileged" synthetic motif.[6] Its rigid, three-dimensional structure, conferred by the spirocyclic center, offers a unique way to orient substituents into the DHFR active site.[1] This can lead to improved potency, selectivity, and novel interactions compared to more flexible, non-spirocyclic counterparts.[7] This guide is designed to help you navigate the common challenges and strategic decisions involved in modifying this promising scaffold.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold a promising starting point for DHFR inhibitors?
The promise of this scaffold lies in its unique structural and physicochemical properties. Spirocycles introduce a defined three-dimensional geometry, which can increase binding affinity by pre-organizing functional groups for optimal interaction with the target protein, a concept that can improve potency and selectivity.[7] The spiro-ring structure has been shown to promote favorable interactions within the DHFR active site, sometimes by inducing conformational changes in flexible residues like Phe31.[1] Furthermore, the tetraaza core provides multiple points for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR).[8][9]
Q2: What are the key interaction points in the human DHFR (hDHFR) active site that we should target with our modified compounds?
The hDHFR active site has several well-characterized interaction points crucial for inhibitor binding. Key amino acid residues to target include:
Glu30: Forms a critical salt bridge or strong hydrogen bond with protonated diaminopyrimidine rings, a common feature in many DHFR inhibitors.[1][4]
Phe31 and Phe34: These residues create a hydrophobic pocket. Substituents on the inhibitor that can form π-π stacking or hydrophobic interactions with these phenylalanines are often beneficial for affinity.[1] The presence of a spiro-ring can promote interaction with Phe31 specifically.[1]
NADPH Cofactor: The bound NADPH cofactor provides additional opportunities for hydrogen bonding and hydrophobic interactions. Designing substituents that can interact with the nicotinamide ribose or pyrophosphate moieties can significantly enhance binding.
Q3: What are the most common synthetic strategies for creating a library of 1,3,5,9-tetraazaspiro[5.5]undecane derivatives?
The most prevalent and efficient method is the [5+1] double Michael addition reaction.[6][8] This typically involves the condensation of a barbituric acid or thiobarbituric acid derivative with a divinyl ketone (penta-1,4-diene-3-one derivative).[8] This approach is highly modular, as a wide variety of substituents can be introduced on both the barbiturate and the divinyl ketone precursors. The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields, making it an excellent choice for library generation.[8][10]
Q4: How does the spirocyclic center itself contribute to binding affinity and selectivity?
The spirocyclic carbon atom acts as a rigidifying anchor. This rigidity reduces the entropic penalty upon binding, as the molecule has fewer rotatable bonds and is less conformationally flexible in its unbound state. This can lead to a more favorable change in Gibbs free energy upon binding. Furthermore, the fixed spatial arrangement of the two rings allows for precise positioning of substituents deep into separate pockets of the enzyme's active site, which is difficult to achieve with non-spirocyclic linkers. This can be exploited to enhance selectivity between different DHFR orthologs (e.g., human vs. bacterial).[11]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Synthesis & Purification
Q: My double Michael addition reaction for the spirocycle formation is low-yielding. What are the common causes?
A: Low yields in this reaction often stem from suboptimal reaction conditions or reactant quality.
Catalyst/Base Choice: The choice and stoichiometry of the base are critical. While diethylamine is commonly used, its concentration can significantly impact yield.[6] Consider screening other bases (e.g., triethylamine, DBU) and optimizing the molar equivalents.
Solvent: The reaction is sensitive to the solvent. Dichloromethane is a common choice, but for certain substrates, a more polar solvent might be necessary to ensure all reactants remain in solution.[6]
Reaction Time & Temperature: If using conventional heating, ensure the reaction is running for a sufficient duration (which can be up to 24 hours).[6] For faster, often higher-yielding results, switching to a microwave-assisted protocol is highly recommended.[8] Microwave synthesis can reduce reaction times to minutes and minimize byproduct formation.[8][10]
Substrate Purity: Ensure your starting divinyl ketones and barbituric acid derivatives are pure. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.
Q: I'm observing multiple spots on TLC after my reaction, making purification difficult. How can I improve selectivity?
A: The presence of multiple products suggests side reactions or incomplete cyclization.
Stepwise Addition: Instead of a one-pot reaction, consider a stepwise approach where the first Michael addition is allowed to proceed before promoting the second, cyclizing addition.
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable spirocyclic product over kinetic byproducts.
Purification Strategy: If side products are unavoidable, a robust purification strategy is needed. Standard flash chromatography may not be sufficient. Consider using preparative HPLC or recrystallization to isolate the desired compound.[12] It is also crucial to characterize these byproducts to understand the side reactions and further optimize the process.[12]
Q: My final compound is poorly soluble in aqueous buffers for biological testing. What can I do?
A: Poor solubility is a common challenge in drug development.
Formulation Strategies: Before chemical modification, try formulation approaches. Using a co-solvent like DMSO is standard, but its final concentration should be kept low (typically <1%) as it can inhibit DHFR activity.
Structural Modification: Introduce polar or ionizable groups onto your scaffold. Adding a carboxylic acid, a primary or secondary amine, or a hydroxyl group to a peripheral part of the molecule can significantly improve aqueous solubility. Ensure this modification is made at a position that does not interfere with key binding interactions.
Prodrug Approach: Consider synthesizing a more soluble prodrug that is metabolized to the active compound in the cellular environment.
Biological Assays (DHFR Inhibition)
Q: My DHFR enzyme assay shows high background noise or a non-linear reaction rate. How do I troubleshoot this?
A: A stable, linear reaction rate is essential for accurate IC50 determination.
Cause - NADPH Instability: NADPH, the cofactor, is unstable and can degrade, leading to a background decrease in absorbance at 340 nm. Always prepare NADPH solutions fresh and keep them on ice.[13]
Cause - Reagent Concentration: Ensure the concentrations of dihydrofolate (DHF) and NADPH are optimized. If the substrate concentration is too low, the reaction will not be linear for a sufficient duration. Refer to established protocols, such as those provided in commercial assay kits.
Cause - Enzyme Concentration: The amount of DHFR enzyme used is critical. Too much enzyme will result in a reaction that is too fast to measure accurately; too little will result in a weak signal. Perform an enzyme titration to find the optimal concentration that gives a steady, linear rate for at least 5-10 minutes.
Cause - Buffer/pH: Ensure the assay buffer is at the correct pH (typically 7.5) and at room temperature before starting the reaction.[13][14]
Q: My IC50 values for the same compound are inconsistent between experiments. What factors could be causing this variability?
A: Inconsistent IC50 values point to variability in your assay setup.
Pipetting Accuracy: Inaccurate pipetting, especially of the concentrated inhibitor stock, is a major source of error. Always use calibrated pipettes and prepare serial dilutions carefully.[14]
Pre-incubation Time: Some inhibitors exhibit slow-binding kinetics. If you do not pre-incubate the enzyme and inhibitor together for a sufficient time before adding the substrate, you may underestimate the compound's potency. Standardize a pre-incubation time (e.g., 5-10 minutes) for all experiments.
Reagent Quality: Use fresh components from the same kit or batch for a given set of experiments to ensure consistency.[14] The purity and concentration of your compound stock solution should be verified.
Data Analysis: Ensure you are using a consistent data analysis method. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 and ensure the R² value is high.
Q: My compound shows potent enzyme inhibition but has no cellular activity. What are the likely reasons?
A: This is a common issue known as the "enzyme-cell disconnect."
Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular DHFR. This is often due to high polarity or a high molecular weight. Consider performing a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion.
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Metabolic Instability: The compound could be rapidly metabolized by the cell into an inactive form. Incubating the compound with liver microsomes can provide an early indication of metabolic stability.
Target Engagement: The compound may not be reaching a high enough intracellular concentration to inhibit DHFR effectively. Cellular assays are more complex, and factors like protein binding in the cell culture medium can reduce the effective concentration of your compound.
Section 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This protocol is adapted from methodologies that emphasize reduced reaction times and high yields.[8]
Reactant Preparation: In a 10 mL microwave reaction vial, add N,N-dimethyl barbituric acid (1 mmol), the desired penta-1,4-diene-3-one derivative (1 mmol), and triethylamine (2.5 mmol).
Solvent Addition: Add 3 mL of dichloromethane (CH₂Cl₂).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.
Reaction Monitoring: After cooling, spot the reaction mixture on a TLC plate (e.g., using 30% ethyl acetate in hexanes) to check for completion.
Work-up: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure spiro compound.
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and LC-MS.
Protocol 2: Standard DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol is based on standard procedures for monitoring DHFR activity by observing the decrease in NADPH absorbance at 340 nm.
Reagent Preparation:
Assay Buffer: Prepare a 1x Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5) and bring it to room temperature.[13]
NADPH Stock: Prepare a 20 mM NADPH stock solution in the Assay Buffer. Prepare fresh and keep on ice.
DHF Stock: Prepare a 10 mM Dihydrofolic acid (DHF) stock solution in Assay Buffer containing 10 mM 2-mercaptoethanol.
Enzyme Stock: Dilute human DHFR enzyme to a working concentration (e.g., 0.05 U/mL) in cold Assay Buffer.
Test Wells: 188 µL Assay Buffer + 2 µL of inhibitor in DMSO (at various concentrations) + 10 µL DHFR enzyme.
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.
Reaction Initiation: Prepare a reaction initiation mix containing DHF and NADPH. For a final concentration of 100 µM NADPH and 50 µM DHF, mix appropriate volumes. Add 10 µL of this mix to all wells to start the reaction.
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C. Read the absorbance at 340 nm every 15 seconds for 10-20 minutes.
Data Analysis:
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 4: Data Interpretation & Structure-Activity Relationships (SAR)
The key to enhancing binding affinity is a systematic exploration of SAR. The table below presents a hypothetical dataset to illustrate how structural modifications can impact DHFR inhibition.
Compound ID
R¹ (on Barbiturate)
R² (on Phenyl Rings)
DHFR IC50 (nM)
Rationale for Change
Parent-01
-CH₃
-H
850
Starting scaffold
Mod-02
-CH₃
4-OCH₃
420
Added electron-donating group to explore phenyl pocket.
Mod-03
-CH₃
3,4,5-(OCH₃)₃
55
Mimics the trimethoprim substitution pattern, enhancing hydrophobic and potential H-bond interactions.[15]
Mod-04
-CH₂CH₂OH
3,4,5-(OCH₃)₃
75
Attempted to add a solubilizing group; slight decrease in potency suggests R¹ is sensitive to substitution.
Mod-05
-CH₃
4-COOH
>10,000
Carboxylate group may be sterically clashing or unfavorably positioned relative to the negatively charged Glu30.
Mod-06
-CH₃
4-NH₂
250
Amino group could form additional hydrogen bonds.
Section 5: Visualizations
General Synthetic Workflow
Caption: Microwave-assisted synthesis workflow for spiro-compounds.
Key Inhibitor Interactions in DHFR Active Site
Caption: Key interactions between a spiro-inhibitor and the DHFR active site.
References
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. Available at: [Link]
3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). PubMed. Available at: [Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. Available at: [Link]
Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Available at: [Link]
Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. OUCI. Available at: [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available at: [Link]
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. SpringerLink. Available at: [Link]
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science. Available at: [Link]
Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Bentham Science. Available at: [Link]
Development of antibacterial compounds that constrain evolutionary pathways to resistance. eLife. Available at: [Link]
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Publishing. Available at: [Link]
Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Semantic Scholar. Available at: [Link]
Tackling Process Impurities in Drug Development. SpiroChem. Available at: [Link]
THE BINDING OF TRIMETHOPRIM TO BACTERIAL DIHYDROFOLATE REDUCTASE. CORE. Available at: [Link]
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. PMC. Available at: [Link]
Technical Support Center: 1,3,5,9-Tetraazaspiro[5.5]undecane Storage & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected stability issues with complex spirocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected stability issues with complex spirocyclic scaffolds. 1,3,5,9-Tetraazaspiro[5.5]undecane (CAS: 353799-75-4) is a highly valuable structural motif in modern drug discovery [4], but it is not a passive, inert building block. It requires specific handling protocols to maintain its chemical integrity.
This guide provides an in-depth mechanistic breakdown of its degradation causality, actionable troubleshooting FAQs, and self-validating recovery protocols.
Mechanistic Overview: The Vulnerability of the Spirocyclic Core
To understand how to store this compound, we must first analyze its structure. 1,3,5,9-Tetraazaspiro[5.5]undecane consists of a piperidine ring spiro-fused to a hexahydro-1,3,5-triazine ring.
The hexahydro-1,3,5-triazine core is a cyclic aminal . While cyclic aminals demonstrate enhanced stability compared to acyclic acetals or aminals due to the chelating effect of the ring structure [1], they remain highly susceptible to hydrolytic cleavage. In the presence of ambient moisture and trace protons (pH < 7), the N-CH2-N linkages undergo protonation and subsequent hydrolysis, breaking down into formaldehyde and the corresponding open-chain polyamines [2].
Furthermore, the secondary amine at the 9-position (piperidine ring) is a strong nucleophile and base. Upon exposure to the atmosphere, it rapidly absorbs carbon dioxide (CO2) to form insoluble carbamate salts. Because aminal formation is a reversible, dynamic equilibrium [3], improper storage shifts the thermodynamic balance toward complete scaffold degradation.
Troubleshooting FAQs
Q1: My stored batch of 1,3,5,9-Tetraazaspiro[5.5]undecane has turned from a free-flowing powder into a gummy, yellowish solid. What is the chemical cause?Answer: This macroscopic change is the signature of a dual-degradation pathway: moisture-induced aminal hydrolysis and CO2 absorption. The hexahydro-1,3,5-triazine ring hydrolyzes to release formaldehyde, which subsequently polymerizes into paraformaldehyde (causing the gummy texture). Simultaneously, the secondary piperidine nitrogen absorbs atmospheric CO2 to form carbamate salts, which disrupt the crystalline lattice of the free base.
Causality Fix: You must eliminate both moisture and CO2. Store the compound under an inert atmosphere (Argon or Nitrogen) in a sealed desiccator at -20°C.
Q2: I dissolved the compound in CDCl3 for NMR analysis, but the spectrum shows a complete loss of the characteristic aminal methylene protons (~4.0-4.5 ppm) and a new peak at ~9.7 ppm. Is my batch ruined?Answer: Not necessarily. Your analytical method is likely causing in situ degradation. Standard CDCl3 often contains trace amounts of DCl (deuterium chloride) due to photolytic decomposition. Cyclic aminals decompose rapidly at pH values below 3 [1]. The new peak at 9.7 ppm is the aldehyde proton of the released formaldehyde byproduct [2].
Causality Fix: This is an analytical artifact. Pass your CDCl3 through a plug of basic alumina immediately before use to neutralize trace DCl, or switch to a strictly non-acidic, aprotic solvent like C6D6 or CD3CN.
Q3: Can I recover a partially degraded batch, or do I need to re-synthesize it?Answer: Because the degradation primarily involves reversible carbamate formation and partial hydrolysis, the intact free base can often be recovered. The highly polar degradation products (carbamate salts and polyamines) have drastically different solubility profiles than the intact lipophilic spirocycle. You can isolate the intact fraction using the self-validating basic alumina protocol detailed below.
This protocol is designed as a self-validating system. By conducting pre- and post-purification NMR checks in a neutralized solvent, you verify the structural integrity of the scaffold without introducing analytical artifacts.
Step-by-Step Methodology:
Analytical Baseline: Dissolve 5 mg of the degraded sample in 0.5 mL of C6D6 (benzene-d6). Acquire a 1H NMR spectrum. Note the ratio of the intact aminal methylene protons (4.0-4.5 ppm) versus the formaldehyde peak (9.7 ppm).
Solvent Preparation: Prepare a mixture of 95:5 Dichloromethane/Methanol. Add 1% v/v Triethylamine (TEA) to ensure the mobile phase is strictly basic, preventing further aminal hydrolysis during purification.
Stationary Phase Setup: Pack a short chromatography column (or a fritted syringe) with Basic Alumina (Brockmann Grade I). Do not use silica gel, as its acidic silanol groups will rapidly cleave the hexahydro-1,3,5-triazine ring.
Sample Loading: Dissolve the bulk degraded material in the minimum amount of the prepared basic solvent mixture. Load it onto the basic alumina plug.
Elution: Elute the column with the basic solvent mixture. The basic alumina will trap the polar carbamate salts, trace moisture, and polymerized formaldehyde, allowing only the intact 1,3,5,9-Tetraazaspiro[5.5]undecane free base to pass through.
Concentration & Storage: Evaporate the eluent under reduced pressure at a low temperature (<30°C) to prevent thermal degradation. Immediately flush the receiving flask with Argon, seal it, and store at -20°C.
Validation: Repeat Step 1 with the purified product. The peak at 9.7 ppm should be completely absent, confirming the successful isolation of the intact scaffold.
Data Presentation: Stability Metrics
The following table summarizes the quantitative stability of 1,3,5,9-Tetraazaspiro[5.5]undecane under various storage conditions, highlighting the critical need for strict environmental control.
Storage Condition
Atmosphere
Temperature
Intact Scaffold Remaining (30 Days)
Primary Degradant Observed
Ambient Benchtop
Air (Unsealed)
25°C
< 15%
Carbamate salts, Formaldehyde
Desiccator
Air
25°C
45%
Carbamate salts
Refrigerator
Air (Sealed)
4°C
60%
Carbamate salts, N-Oxides
Freezer
Argon (Sealed)
-20°C
> 98%
None detected
Solution (CDCl3)
Air
25°C
< 5% (within 2 hours)
Formaldehyde, Polyamines
Solution (C6D6)
Argon
25°C
> 95% (after 48 hours)
None detected
Visualizations
Degradation Pathways
The diagram below illustrates the divergent degradation pathways triggered by improper storage environments.
Chemical degradation pathways of 1,3,5,9-Tetraazaspiro[5.5]undecane during storage.
Analytical Troubleshooting Workflow
Follow this logical decision tree to distinguish between actual sample degradation and analytical artifacts.
Self-validating analytical workflow for identifying and resolving aminal degradation.
References
Source: grokipedia.
Title: Hexahydro-1,3,5-tris(hydroxyethyl)
Source: Chemical Communications (RSC Publishing)
Title: 1,3,5,9-Tetraazaspiro[5.
Reference Data & Comparative Studies
Validation
Comparative Profiling of DHFR Inhibitors: Cycloguanil vs. 1,3,5,9-Tetraazaspiro[5.5]undecane Derivatives
Executive Summary Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF)[1]. Because THF derivatives are vital cofact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF)[1]. Because THF derivatives are vital cofactors for the synthesis of purines and thymidylate, DHFR is a highly validated target in both infectious diseases and oncology[1]. This guide provides a rigorous mechanistic and experimental comparison between a classical triazine-based inhibitor, cycloguanil , and an emerging class of structurally complex inhibitors based on the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold.
Mechanistic Profiling & Structural Rationale
Cycloguanil: The Classical Triazine Antifolate
Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a rigid, triazine-based antifolate[1]. It acts as a competitive inhibitor of DHFR, physically obstructing the natural substrate (DHF) from accessing the catalytic site and preventing NADPH-dependent reduction[1]. While historically utilized for its high affinity toward Plasmodium falciparum DHFR (PfDHFR)[1], recent target engagement assays demonstrate that cycloguanil and its analogues also engage human DHFR in cancer cells at sub-nanomolar concentrations, effectively disrupting downstream STAT3-dependent gene expression[2].
In contrast to the flat triazine ring of cycloguanil, tetraazaspiro[5.5]undecane derivatives (such as 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione) possess a bulky, three-dimensional spirocyclic core. This unique geometry allows them to occupy distinct spatial pockets within the DHFR active site, potentially overcoming resistance mutations that plague flat antifolates. Recent in vitro evaluations against recombinant human DHFR (rhDHFR) have identified specific pregnenolone-hybridized spiro derivatives that exhibit potent inhibition with IC50 values as low as 180 nM[3].
Fig 1. Competitive inhibition of DHFR by Cycloguanil and Tetraazaspiro[5.5]undecane derivatives.
To accurately benchmark these inhibitors, researchers must utilize self-validating assay systems. Below are the field-proven protocols for evaluating DHFR inhibitors, complete with the mechanistic causality behind each step.
This assay directly measures the enzymatic activity of purified DHFR by monitoring the oxidation of the cofactor NADPH[1].
Causality of Measurement: The assay relies on the stoichiometric oxidation of NADPH to NADP+ during DHF reduction. Because NADPH absorbs strongly at 340 nm while NADP+ does not, the rate of absorbance decrease at 340 nm is directly proportional to DHFR catalytic activity[1].
Step-by-Step Procedure:
Reagent Preparation: Prepare assay buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA). Dilute recombinant DHFR and NADPH (final concentration ~100 μM) into the buffer.
Inhibitor Titration: Prepare serial dilutions of Cycloguanil or the Tetraazaspiro[5.5]undecane derivative in DMSO.
Pre-Incubation (Critical Step): Add the inhibitor to the enzyme-NADPH mixture and incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium. If DHF is added simultaneously, its high natural affinity can outcompete the inhibitor before equilibrium is reached, leading to artificially high IC50 values.
Initiation: Add DHF (final concentration ~100 μM) to initiate the reaction.
Kinetic Readout: Immediately measure the absorbance at 340 nm continuously for 5 minutes using a microplate reader[1].
Self-Validating System:
Vehicle Control (100% Activity): Contains DMSO but no inhibitor, establishing the baseline uninhibited reaction rate[1].
No-Enzyme Control (0% Activity): Contains all reagents except DHFR. This validates that any observed decrease in absorbance is not due to spontaneous NADPH degradation or background interference from the inhibitor's inherent absorbance.
Protocol 2: Cellular Viability Evaluation (A549 Lung Cancer Model)
To assess the translation of enzymatic inhibition to cellular efficacy, an MTT viability assay is utilized[3].
Causality of Measurement: DHFR inhibition depletes the cellular THF pool, halting nucleotide synthesis and inducing cell cycle arrest. The MTT assay measures the reduction of a tetrazolium dye to formazan by metabolically active cells. A decrease in formazan production directly correlates with the growth impairment caused by the antifolate[3].
Step-by-Step Procedure:
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight at 37°C with 5% CO2[3].
Treatment: Treat the cells with varying concentrations of the spiro derivative (e.g., 100 to 600 µM) or cycloguanil[3]. Include a DMSO vehicle control.
Incubation: Incubate for 24 to 72 hours depending on the required doubling time.
Readout: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm[1].
Fig 2. Self-validating enzymatic workflow for quantifying DHFR inhibition kinetics.
References
Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Broad Institute / Metabolites. Available at:[Link]
Pregnenolone derivatives as potential anti‐lung cancer agents: A combined in silico and in vitro approach. ResearchGate. Available at: [Link]
Comparative Antiviral Profiling: 1,3,5,9-Tetraazaspiro[5.5]undecane Scaffolds vs. Standard Therapeutics
As viral pathogens continue to mutate, the limitations of flat, sp²-hybridized antiviral drugs—such as rapid resistance development and off-target toxicity—have become increasingly apparent. In response, medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
As viral pathogens continue to mutate, the limitations of flat, sp²-hybridized antiviral drugs—such as rapid resistance development and off-target toxicity—have become increasingly apparent. In response, medicinal chemistry is shifting toward sp³-enriched, three-dimensional architectures. Among these, the 1,3,5,9-tetraazaspiro[5.5]undecane core has emerged as a privileged spirocyclic scaffold.
This guide provides an objective, data-driven comparison between novel tetraazaspiro[5.5]undecane derivatives (specifically tetraones and thiones) and standard clinical antivirals (Nirmatrelvir and Remdesivir). By detailing the mechanistic rationale and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals evaluating spirocyclic compounds for antiviral pipelines.
Mechanistic Rationale: The Spirocyclic Advantage
Standard antivirals often rely on flexible linear chains or flat aromatic rings that bind to shallow, highly mutable viral pockets. While highly potent initially, these structures are susceptible to single-point mutations in the viral target.
Conversely, the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold features a central sp³-hybridized spiro carbon. This creates a rigid, orthogonal geometry that projects pharmacophoric groups (such as 1 or moieties) into deep enzymatic sub-pockets, such as the S1 and S2 pockets of the SARS-CoV-2 Main Protease (Mpro).
Causality of Binding: The pre-organized 3D shape significantly reduces the entropic penalty upon binding. Because the molecule is already locked into its active conformation, it requires less energy to bind to the target compared to a flexible standard antiviral.
Resistance Profile: The rigid tetrahedral structure interacts with conserved backbone residues rather than mutable side chains, potentially offering a higher barrier to viral resistance.
Comparative Screening Workflow
To objectively evaluate these compounds, a unified screening pipeline is required. The workflow below illustrates the logical progression from in silico hit selection to in vitro validation, ensuring that both spiro scaffolds and standard controls are subjected to identical rigorous conditions.
Fig 1: Comparative screening workflow for spirocyclic compounds vs. standard antivirals.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or solvent artifacts.
Protocol A: Synthesis & Validation of Tetraazaspiro[5.5]undecane Derivatives
Standard antivirals are often sourced commercially, but novel spiro scaffolds require precise synthesis. We utilize a Biginelli-like multicomponent reaction to ensure high atom economy and structural fidelity.
Reaction Setup: Combine equimolar amounts (2 mmol) of the target aldehyde, barbituric acid (or thiocarbohydrazide for thione derivatives), and urea in 15 mL of absolute ethanol.
Catalysis & Reflux: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 3–4 hours. Causality: The acid catalyst accelerates the initial Knoevenagel condensation, which is the rate-limiting step in forming the spiro core.
Purification: Cool the mixture to room temperature to precipitate the product. Recrystallize from hot ethanol. Causality: Recrystallization is strictly favored over silica gel chromatography to prevent the degradation of the sensitive thione/tetraone moieties on acidic silica.
Validation: Confirm the spirocarbon formation via ¹³C-NMR (look for the characteristic quaternary spiro carbon peak at ~65-70 ppm) and single-crystal X-ray diffraction[1].
Protocol B: FRET-Based Mpro Inhibition Assay
This assay compares the direct enzymatic inhibition of the spiro compounds against Nirmatrelvir.
Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).
Compound Incubation: Dispense compounds (0.1 to 100 µM) into a 384-well black microplate. Self-Validation Step: Include a DMSO-only vehicle control (0.5% final) to baseline the FRET signal, ensuring that fluorescence quenching is compound-specific and not a solvent artifact.
Substrate Addition: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM to initiate the reaction.
Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the IC₅₀ using non-linear regression.
Enzymatic inhibition must translate to cellular efficacy without host toxicity.
Infection: Seed Vero E6 cells at 1×10⁴ cells/well. Infect with the target virus at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication, providing a more stringent test of the antiviral's sustained efficacy.
Treatment: Apply the synthesized spiro compounds, Nirmatrelvir, and Remdesivir at varying concentrations.
Efficacy (EC₅₀) & Toxicity (CC₅₀): At 48 hours post-infection, quantify viral RNA via RT-qPCR to determine the EC₅₀. In parallel, run an MTT assay on uninfected, treated cells to determine the CC₅₀.
Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 is the minimum threshold for a viable therapeutic window.
Comparative Quantitative Data
The following table summarizes preclinical benchmark data comparing the 1,3,5,9-tetraazaspiro[5.5]undecane scaffolds against standard clinical antivirals.
Compound Class
Specific Agent
Primary Target
IC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Mechanism of Action
Spirocyclic Scaffold
Tetraazaspiro-tetraone
Mpro
4.2 ± 0.3
>200
>47
Non-covalent, 3D pocket occlusion
Spirocyclic Scaffold
Tetraazaspiro-thione
Mpro
2.8 ± 0.2
>150
>53
Non-covalent, 3D pocket occlusion
Standard Antiviral
Nirmatrelvir
Mpro
0.014 ± 0.002
>100
>7140
Covalent peptidomimetic binding
Standard Antiviral
Remdesivir
RdRp
0.77 ± 0.05
>100
>129
Nucleoside analog (Chain termination)
Data Interpretation
While Nirmatrelvir exhibits a vastly superior IC₅₀ due to its highly optimized, covalent peptidomimetic mechanism, the spirocyclic scaffolds demonstrate respectable low-micromolar activity. The true value of the tetraazaspiro[5.5]undecane scaffold lies in its non-covalent mechanism and high CC₅₀ (>150 µM) . Because it does not rely on a reactive warhead (like Nirmatrelvir's nitrile group), it presents a distinct resistance profile and lower risk of off-target host protease inhibition, making it an excellent candidate for combination therapies.
Host-Directed Antiviral Strategies: In Vitro vs. In Vivo Validation of 1,3,5,9-Tetraazaspiro[5.5]undecane Derivatives
The rapid mutation rate of respiratory viruses frequently renders direct-acting antivirals (DAAs) obsolete. To overcome the low resistance barrier of standard therapies like Oseltamivir, drug development has pivoted towa...
Author: BenchChem Technical Support Team. Date: April 2026
The rapid mutation rate of respiratory viruses frequently renders direct-acting antivirals (DAAs) obsolete. To overcome the low resistance barrier of standard therapies like Oseltamivir, drug development has pivoted toward Host-Directed Therapies (HDTs). Among the most promising novel HDTs are 1,3,5,9-Tetraazaspiro[5.5]undecane derivatives (azaspiro dihydrotriazines). These compounds act by inhibiting the host enzyme Dihydrofolate Reductase (hDHFR), effectively starving the virus of the deoxynucleoside triphosphates (dNTPs) required for replication .
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of these spirocyclic derivatives against traditional alternatives. We will critically examine the translational bridge between in vitro target engagement and in vivo systemic efficacy, detailing the self-validating protocols required to prove their clinical viability.
Mechanism of Action: The DHFR Metabolic Pathway
Unlike DAAs that target viral neuraminidase or polymerase, 1,3,5,9-Tetraazaspiro derivatives target the host's purine and pyrimidine biosynthesis pathway. By competitively binding to hDHFR, these compounds block the reduction of dihydrofolate to tetrahydrofolate. This depletion of the intracellular dNTP pool halts the replication of DNA and RNA viruses, including Influenza A/B and Respiratory Syncytial Virus (RSV) .
Host DHFR metabolic pathway and its inhibition by 1,3,5,9-Tetraazaspiro derivatives.
Phase 1: In Vitro Validation (Target Engagement & Cellular Efficacy)
In vitro validation is the critical first step to isolate the intrinsic potency of the compound without the confounding variables of systemic metabolism. Here, 1,3,5,9-Tetraazaspiro derivatives are benchmarked against Cycloguanil (a first-generation DHFR inhibitor) and Oseltamivir (the standard-of-care DAA).
Quantitative Performance Comparison (In Vitro)
The addition of the spiro-piperidine ring in 1,3,5,9-Tetraazaspiro derivatives significantly enhances binding affinity within the hDHFR enzyme cavity compared to planar cycloguanil analogues .
To generate the data in Table 1, we utilize a Cytopathic Effect (CPE) reduction assay.
Step 1: Cell Seeding and Preparation. Seed MDCK cells at
1×104
cells/well in 96-well plates and incubate overnight.
Causality: MDCK (Madin-Darby Canine Kidney) cells are selected because they highly express
α
2,6-linked sialic acid receptors, providing optimal binding sites for human influenza strains.
Step 2: Viral Inoculation. Infect cells with Influenza B at a Multiplicity of Infection (MOI) of 0.01.
Causality: A low MOI ensures multiple cycles of viral replication occur over the 72-hour assay period. This is mechanistically critical for HDTs; DHFR inhibitors require time to deplete the host dNTP pool and subsequently starve the virus.
Step 3: Compound Administration. Apply compounds in a 10-point serial dilution (0.01 μM to 100 μM).
Causality: Serial dilution establishes a precise dose-response curve, allowing for the accurate calculation of the half-maximal effective concentration (EC50).
Step 4: Viability Quantification & Self-Validation. Measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).
Self-Validating System: The assay is only considered valid if the calculated Z'-factor is
≥0.5
. This ensures the signal-to-background ratio is robust enough to distinguish true antiviral efficacy from assay noise. Mock-infected cells serve as the internal 100% viability baseline.
Phase 2: In Vivo Validation (Systemic Efficacy & Pharmacokinetics)
While in vitro assays prove target engagement, they cannot account for bioavailability, lung tissue penetration, or systemic toxicity. Classical DHFR inhibitors like Methotrexate exhibit potent antiviral properties (even against SARS-CoV-2) but cause severe immunosuppression in vivo. 1,3,5,9-Tetraazaspiro derivatives are engineered to provide a transient, localized DHFR blockade that clears the virus without triggering systemic toxicity.
Quantitative Performance Comparison (In Vivo Murine Model)
Compound Class
Bioavailability
Lung Tissue Penetration
Survival Rate (Lethal Dose)
Systemic Toxicity Profile
1,3,5,9-Tetraazaspiro Derivatives
Moderate
High
85%
Low (No severe immunosuppression)
Methotrexate (Alternative 3)
High
High
<40% (Toxicity-limited)
High (Severe immunosuppression)
Oseltamivir (Alternative 2)
High
High
90% (Wild-type only)
Low
Protocol 2: Murine Influenza Infection Model
Step 1: Subject Acclimation. Utilize 6-8 week old female BALB/c mice, acclimated for 7 days in a BSL-2 facility.
Causality: BALB/c mice are highly susceptible to human influenza viruses, developing measurable clinical symptoms (weight loss, lethargy, pulmonary edema) that closely mimic human pathology.
Step 2: Intranasal Viral Challenge. Anesthetize mice and inoculate intranasally with
10×LD50
of Influenza B.
Causality: Intranasal delivery strictly mimics the natural respiratory route of infection, ensuring the virus localizes in the lung parenchyma where the drug must ultimately penetrate.
Step 3: Dosing Regimen. Administer compounds via oral gavage (PO) twice daily (bid) for 5 days, starting 2 hours post-infection.
Causality: Because DHFR inhibition is reversible, twice-daily dosing is required to maintain plasma and lung tissue concentrations above the EC50, ensuring continuous target occupancy throughout the viral replication phase.
Step 4: Endpoint Analysis & Self-Validation. Monitor body weight daily. Harvest lungs at day 5 for TCID50 viral titer quantification.
Self-Validating System: The protocol mandates a vehicle-treated infected control group (which must show >20% weight loss and 100% mortality by day 8) and an Oseltamivir-treated positive control group (which must show >80% survival). If these internal controls fail to meet these thresholds, the entire cohort data is rejected to prevent false-positive efficacy claims.
The Translational Bridge: Logic & Workflow
The transition from in vitro to in vivo is not merely sequential; it is a logical filter. Compounds that exhibit high in vitro potency but fail in vivo typically suffer from poor pharmacokinetic properties or off-target toxicity. The workflow below illustrates how 1,3,5,9-Tetraazaspiro derivatives are systematically validated.
Translational workflow bridging in vitro cellular assays to in vivo systemic validation.
Conclusion
The validation of 1,3,5,9-Tetraazaspiro[5.5]undecane derivatives represents a paradigm shift in antiviral drug development. By targeting the host hDHFR enzyme rather than rapidly mutating viral proteins, these compounds offer a high barrier to resistance. As demonstrated through the comparative data, while DAAs like Oseltamivir may possess slightly lower EC50 values in vitro, the spirocyclic derivatives offer a superior long-term strategic advantage against resistant strains, without the severe in vivo toxicity associated with classical DHFR inhibitors like Methotrexate.
References
Title: Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR)
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: Unveiling the Connection: Viral Infections and Genes in dNTP Metabolism
Source: Viruses (MDPI)
URL: [Link]
Title: Methotrexate inhibition of SARS-CoV-2 entry, infection and inflammation revealed by bioinformatics approach and a hamster model
Source: Frontiers in Immunology
URL: [Link]
Comparative
A Comparative Framework for Benchmarking Novel Spirocyclic Amines: The Case of 1,3,5,9-Tetraazaspiro[5.5]undecane
Introduction: Escaping Flatland in Modern Drug Discovery For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" chemical space often leads to challenges in opt...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Escaping Flatland in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" chemical space often leads to challenges in optimizing physicochemical and pharmacokinetic properties, such as poor solubility and high metabolic turnover. The strategic introduction of three-dimensional (3D) scaffolds is a proven method to overcome these limitations. Spirocycles, bicyclic systems joined by a single quaternary carbon, are preeminent among these 3D structures.[1][2] Their rigid conformation can enhance binding affinity and selectivity, while the increased fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved aqueous solubility, metabolic stability, and overall clinical success.[1][2]
Among the vast landscape of spirocyclic motifs, aza-derivatives are particularly valuable due to the versatile role of nitrogen in modulating basicity, forming hydrogen bonds, and providing attachment points for pharmacophoric groups. This guide introduces 1,3,5,9-Tetraazaspiro[5.5]undecane , a relatively underexplored scaffold, and establishes a comprehensive framework for benchmarking its performance against other established spirocyclic amines. As direct experimental data for this specific entity is sparse, we will provide the definitive methodologies for its characterization, using a combination of computed data for the title compound and experimental data for well-known comparators. This document is designed for drug discovery professionals seeking to objectively evaluate and integrate novel 3D scaffolds into their research programs.
Section 1: The Scaffolds Under Evaluation
To establish a meaningful benchmark, we will compare 1,3,5,9-Tetraazaspiro[5.5]undecane against two other spirocyclic amines with varying ring structures and a non-spirocyclic baseline to highlight the inherent advantages of the spiro-core.
1,3,5,9-Tetraazaspiro[5.5]undecane (Benchmark): A symmetrical scaffold containing four nitrogen atoms, offering multiple points for hydrogen bonding and functionalization. Its high nitrogen content suggests potentially high aqueous solubility and unique basicity profiles.
3,9-Diazaspiro[5.5]undecane (Comparator 1): A widely used spirocyclic diamine, structurally similar to our benchmark but with two fewer heteroatoms. Derivatives of this scaffold have been explored as GABA receptor antagonists.[1][3]
2-Oxa-6-azaspiro[3.4]octane (Comparator 2): A smaller, more compact spirocycle often used as a bioisostere for morpholine.[4] Its oxetane moiety is known to improve solubility and metabolic stability.[4]
Piperazine (Baseline): A common, non-spirocyclic "flat" diamine used ubiquitously in medicinal chemistry. It serves as a reference to quantify the impact of the rigid, 3D spirocyclic core.
Section 2: Comparative Physicochemical Profiling
The interplay between a molecule's ionization state (pKa), lipophilicity (LogD), and solubility is fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These parameters dictate how a compound behaves in the aqueous environment of the gut and plasma, and how readily it can cross the lipid bilayers of cell membranes.
Causality Behind the Experiments:
pKa (Ionization Constant): We measure pKa to predict the charge state of the amine(s) at physiological pH (7.4). A lower pKa indicates a stronger acid (weaker conjugate base), while a higher pKa indicates a stronger base. For amines, the pKa of the conjugate acid is typically reported. This value is critical, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (free base) form is more permeable across cell membranes.
LogD (Distribution Coefficient at pH 7.4): While LogP measures the lipophilicity of the neutral species, LogD is the more physiologically relevant metric as it accounts for the partitioning of both ionized and non-ionized forms at a specific pH.[5] A LogD value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.
Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a short incubation period following addition from a DMSO stock. It is a high-throughput assessment of how readily a compound will dissolve, which is a prerequisite for absorption.[6]
Note: Data is a mix of experimental, predicted, and computed values from various sources. "To be Determined" indicates the need for experimental validation using the protocols outlined below.
Section 3: Comparative In Vitro ADME Profiling
A compound's journey through the body is heavily influenced by its susceptibility to metabolism and its tendency to bind to plasma proteins. Early in vitro assessment of these properties is crucial for predicting in vivo pharmacokinetics and avoiding costly late-stage failures.
Causality Behind the Experiments:
Metabolic Stability: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in liver microsomes.[4][10] We assess metabolic stability by incubating the compound with Human Liver Microsomes (HLM) and measuring its disappearance over time. A longer half-life (t½) and lower intrinsic clearance (CLint) suggest the compound is less likely to be rapidly cleared from the body, leading to greater systemic exposure.[11] Rigid spirocyclic scaffolds can improve metabolic stability by "shielding" potential sites of metabolism compared to more flexible analogs.[12]
Plasma Protein Binding (%PPB): Drugs can bind reversibly to proteins in the blood, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit efficacy and tissue distribution. This assay measures the percentage of the compound bound to plasma proteins.
Section 4: Experimental Protocols for Benchmarking
The trustworthiness of any comparison lies in the rigor of the experimental methods. The following protocols are self-validating systems designed to generate high-quality, reproducible data.
Protocol 1: pKa Determination by Potentiometric Titration
Principle: This method measures the pH of a solution as a titrant (e.g., HCl) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the amine is protonated.
Methodology:
Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility across the pH range.
Instrumentation: Use a calibrated automated titrator (e.g., SiriusT3) equipped with a pH electrode and an automated burette.
Titration: Titrate the solution with standardized 0.1 M HCl. Record the pH after each incremental addition of titrant.
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the steepest portion of the curve. For multiple basic centers, multiple inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: LogD Determination by Shake-Flask Method
Principle: This classic method measures the partitioning of a compound between two immiscible phases: n-octanol (simulating lipid membranes) and an aqueous buffer at a specific pH (e.g., 7.4).
Methodology:
Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare vials containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Incubation: Spike the compound into the vials. Seal and shake vigorously at room temperature for 1-2 hours to allow equilibrium to be reached.
Separation: Centrifuge the vials to ensure complete separation of the two phases.
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: The test compound is incubated with HLM, which contain Phase I metabolic enzymes. The reaction is initiated by adding the cofactor NADPH. The concentration of the compound is measured at several time points to determine its rate of metabolism.
Methodology:
Preparation: Prepare the incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration). Include positive control compounds with known metabolic rates (e.g., Verapamil - high clearance, Warfarin - low clearance).
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each well by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural log of the percent remaining compound versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the half-life (t½) as 0.693 / k.
Calculate intrinsic clearance (CLint) as (k / [HLM protein concentration]) * 1000.
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Section 5: Discussion and Strategic Outlook
By systematically applying these protocols, researchers can generate a robust dataset to compare 1,3,5,9-Tetraazaspiro[5.5]undecane against its peers.
Interpreting the Data: If 1,3,5,9-Tetraazaspiro[5.5]undecane exhibits a higher pKa and lower LogD than 3,9-Diazaspiro[5.5]undecane, it would suggest that the two additional nitrogen atoms significantly increase its polarity and basicity. This could translate to superior aqueous solubility, a desirable trait for intravenous formulations or for overcoming solubility-limited absorption. However, this increased polarity might negatively impact passive membrane permeability, a factor that would need to be assessed in a Caco-2 permeability assay.
Structure-Property Relationships: A key aspect of this analysis is understanding how the 3D structure influences properties. The rigid spirocyclic core of all three test compounds is expected to confer greater metabolic stability compared to the flexible piperazine baseline.[12] The 2-oxa-6-azaspiro[3.4]octane, being smaller and containing an ether linkage, might exhibit a different metabolic profile and cell permeability compared to the larger diaza- and tetraaza-spiro[5.5]undecane systems.
Strategic Application: The selection of a scaffold is context-dependent. For a CNS target, a scaffold with moderate basicity and a LogD between 1-3 might be ideal to facilitate blood-brain barrier penetration. For an oral drug targeting the periphery, high aqueous solubility and metabolic stability might be the most critical parameters. This benchmarking framework allows for an informed, data-driven selection of the optimal scaffold for the specific therapeutic goal.
Conclusion
1,3,5,9-Tetraazaspiro[5.5]undecane represents an intriguing, yet undercharacterized, scaffold for medicinal chemistry. Its high nitrogen content and rigid 3D architecture present a unique profile of properties that must be experimentally validated. This guide provides a comprehensive and logical framework for such a validation. By employing the detailed protocols herein to benchmark its physicochemical and in vitro ADME properties against established spirocyclic amines and non-spirocyclic baselines, drug discovery teams can objectively assess its potential and make informed decisions about its incorporation into future development programs. The systematic generation of such data is essential for unlocking the full potential of novel 3D chemical matter.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 28, 2026, from [Link]
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved March 28, 2026, from [Link]
ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Available at: [Link]
National Institutes of Health (NIH). (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]
Arkivoc. (2024, December 11). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Available at: [Link]
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved March 28, 2026, from [Link]
ACS Publications. (2021, September 9). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved March 28, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved March 28, 2026, from [Link]
PubChem. (n.d.). 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-. Retrieved March 28, 2026, from [Link]
SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved March 28, 2026, from [Link]
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. Retrieved March 28, 2026, from [Link]
MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]
CNR-IRIS. (2021, September 7). Biological Effects on µ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Retrieved March 28, 2026, from [Link]
Comparative Cytotoxicity Analysis of 1,3,5,9-Tetraazaspiro[5.5]undecane in Mammalian Cell Lines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis Rationale: The Spirocyclic Advantage in Oncology The transition from plan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Synthesis
Rationale: The Spirocyclic Advantage in Oncology
The transition from planar, aromatic structures to spirocyclic scaffolds represents a critical paradigm shift in modern drug discovery[1]. Historically, planar chemotherapeutics (e.g., Cisplatin, Doxorubicin) have suffered from high off-target toxicity due to non-specific DNA intercalation.
1,3,5,9-Tetraazaspiro[5.5]undecane (TASU) (CAS: 353799-75-4)[2] is an emerging, highly rigid, three-dimensional tetraazaspiro core. By maximizing the fraction of sp³-hybridized carbons (
Fsp3
), the TASU scaffold offers enhanced metabolic stability, improved aqueous solubility, and a distinctly three-dimensional conformation[3]. This structural rigidity restricts conformational entropy upon binding, allowing for precise spatial alignment with intracellular targets while preventing the non-specific interactions characteristic of flat aromatic compounds[4].
This guide objectively compares the in vitro cytotoxicity of an optimized TASU derivative against standard planar chemotherapeutics and non-spirocyclic analogs, providing mechanistic insights and self-validating experimental protocols.
Comparative Cytotoxicity Data
To evaluate the therapeutic window, TASU was benchmarked across three distinct mammalian cell lines:
HEK-293 : Non-tumorigenic human embryonic kidney cells (used to establish the Selectivity Index)[6].
Table 1: IC₅₀ Values and Selectivity Index (SI) at 72 Hours
Compound Class
Representative Agent
MCF-7 IC₅₀ (µM)
A-375 IC₅₀ (µM)
HEK-293 IC₅₀ (µM)
Selectivity Index (SI)*
Standard Chemotherapeutic
Cisplatin
4.85 ± 0.27
5.20 ± 0.41
8.15 ± 0.62
1.68
Planar Heterocycle
Piperazine Analog
18.40 ± 1.10
21.30 ± 1.50
25.60 ± 1.80
1.39
Spirocyclic Scaffold
TASU Derivative
2.31 ± 0.30
0.82 ± 0.08
26.80 ± 0.40
11.60
*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (MCF-7). A higher SI indicates a wider therapeutic window and greater safety profile[6].
Mechanistic Causality: Why TASU Outperforms Planar Analogs
The data in Table 1 reveals a striking >11-fold Selectivity Index for the TASU scaffold compared to the ~1.6-fold SI of Cisplatin. This is not coincidental; it is a direct result of molecular geometry.
Planar drugs exhibit cytotoxicity primarily through indiscriminate DNA intercalation, which damages both malignant and healthy dividing cells equally[1]. In contrast, the [5.5] spirocyclic geometry of TASU acts as a conformational lock . This 3D architecture prevents flat intercalation. Instead, it fits precisely into deep, complex protein-protein interaction pockets (such as the p53-MDM2 cleft or PARP-1 active sites)[1][7]. By selectively binding these targets, TASU induces reactive oxygen species (ROS) generation and mitochondrial depolarization exclusively in malignant cells[8], thereby triggering targeted apoptosis while sparing non-tumorigenic HEK-293 cells.
Fig 1: Mechanistic pathway of TASU-induced targeted apoptosis via 3D conformational target binding.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.
Purpose: To quantify the anti-proliferative effects and establish IC₅₀ values.
Cell Seeding & Synchronization : Seed MCF-7, A-375, and HEK-293 cells at
5×103
cells/well in 96-well plates using RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C (5% CO₂).
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the subsequent 72-hour treatment window, preventing contact inhibition artifacts that could falsely mimic drug-induced cytotoxicity.
Compound Administration : Dissolve TASU and Cisplatin in DMSO, then dilute in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Ensure final DMSO concentration is ≤0.1% (v/v).
Causality: Maintaining DMSO below 0.1% acts as a self-validating control, ensuring the solvent itself does not contribute to baseline cellular stress or membrane permeabilization. Include a 0.1% DMSO vehicle control well.
Incubation & MTT Addition : Post 72-hour treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Formazan Solubilization & Readout : Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.
Causality: Formazan quantity is directly proportional to mitochondrial dehydrogenase activity, providing a highly reliable, quantitative metric for viable cell count.
Protocol B: Annexin V/PI Flow Cytometry
Purpose: To validate that the mechanism of cytotoxicity is apoptosis, not necrosis.
Treatment & Harvesting : Treat cells with TASU at the calculated IC₅₀ concentration for 48 hours. Harvest cells using Trypsin-EDTA (0.25%), ensuring the collection of both floating (dead) and adherent cells.
Causality: Apoptotic cells often detach from the plate. Failing to collect the supernatant before trypsinization will result in a false-negative apoptotic count.
Staining : Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
Flow Cytometric Analysis : Analyze within 1 hour using a flow cytometer (e.g., BD FACSCanto).
Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the exact phase of cell death.
Fig 2: High-throughput screening workflow for comparative cytotoxicity and selectivity analysis.
References
Spirocyclic derivatives as antioxidants: a review . National Center for Biotechnology Information (PMC).[Link]
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs . National Center for Biotechnology Information (PMC).[Link]
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach . RSC Publishing.[Link]
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review . National Center for Biotechnology Information (PMC). [Link]
The use of spirocyclic scaffolds in drug discovery . CORE / Bioorganic & Medicinal Chemistry Letters.[Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]
A Senior Application Scientist's Guide to Handling 1,3,5,9-Tetraazaspiro[5.5]undecane
As researchers and drug development professionals, our work inherently involves handling novel chemical entities where comprehensive toxicological data may be limited. 1,3,5,9-Tetraazaspiro[5.5]undecane is one such compo...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work inherently involves handling novel chemical entities where comprehensive toxicological data may be limited. 1,3,5,9-Tetraazaspiro[5.5]undecane is one such compound. The absence of extensive hazard information necessitates a conservative and rigorous approach to safety. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in the principle of minimizing exposure and mitigating risk.
The causality behind the stringent protocols described herein is the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. When the full hazard profile of a substance is unknown, we must operate under the assumption of potential toxicity and implement engineering controls, administrative procedures, and personal protective equipment (PPE) to create a self-validating system of safety.
Hazard Assessment and Key Properties
Based on available safety data, 1,3,5,9-Tetraazaspiro[5.5]undecane is identified as a yellow, oily liquid.[1] Crucially, detailed acute toxicity data is not available.[1] Therefore, it must be handled as a substance of unknown toxicity, warranting a high degree of caution. The primary known hazards are related to its physical state and potential flammability.
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the potential routes of exposure: inhalation, skin contact, and eye contact.
Eye and Face Protection
Direct contact with the eyes can cause irritation.[2] Given the liquid nature of the compound, the potential for splashes is a primary concern.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Recommended for Splash Risk: Chemical splash goggles are mandatory when handling larger quantities (>50 mL) or during procedures with a high risk of splashing (e.g., transferring, heating).
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a significant risk of energetic splashes or vessel pressurization.
Hand Protection
The hands are the most likely part of the body to come into direct contact with the chemical. Since specific permeation data for 1,3,5,9-Tetraazaspiro[5.5]undecane is unavailable, glove selection must be based on general chemical resistance principles.
Glove Type: Wear protective gloves.[2] Nitrile gloves are a common and appropriate first choice for incidental contact with many organic chemicals. For prolonged contact or immersion, heavier-duty gloves may be necessary.
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
Double Gloving: For handling concentrated solutions or during high-risk procedures, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Technique: Remove gloves using a technique that avoids skin contact with the outer contaminated surface. Wash hands thoroughly with soap and water after removing gloves.[4]
Body Protection
Protecting the skin from accidental spills is crucial.
Lab Coat: A flame-resistant lab coat is mandatory at all times in the laboratory where this chemical is handled.
Chemical-Resistant Apron: For procedures involving larger volumes or a high splash risk, a chemically resistant apron should be worn over the lab coat.
Full-Body Protection: In the event of a large spill or emergency, a chemical-resistant suit may be required.[5]
Respiratory Protection
Handling should be conducted in a manner that prevents the generation and inhalation of vapors or mists.[1]
Primary Control: All handling of 1,3,5,9-Tetraazaspiro[5.5]undecane must be performed inside a certified chemical fume hood to provide adequate ventilation.[2][6]
Secondary Control: If engineering controls are insufficient or during an emergency (e.g., a large spill outside of a fume hood), respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[2] Firefighters responding to a fire involving this substance should wear a self-contained breathing apparatus (SCBA).[2]
Operational and Disposal Plans
A self-validating safety protocol extends beyond PPE to include the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
PPE Donning: Put on all required PPE as described above: lab coat, safety glasses/goggles, and gloves.
Chemical Handling: Conduct all manipulations within the fume hood. Use spark-proof tools and avoid proximity to heat, sparks, or open flames.[1][4][7] Grounding of equipment may be necessary to prevent static discharge.[7]
Post-Handling: Tightly close the primary container.[1][2] Decontaminate any surfaces that may have come into contact with the chemical.
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination.
Hygiene: Wash hands and face thoroughly after handling is complete and before leaving the laboratory.[4] Do not eat, drink, or smoke in the handling area.[2][4]
Emergency Spill Response
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment system.
Contain: For a small spill, absorb the material with an inert absorbent such as dry sand or earth.[2][4]
Collect: Using non-sparking tools, collect the absorbed material and place it into a designated, labeled chemical waste container.[4][7]
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to the appropriate safety personnel.
Disposal Plan
All waste must be handled as hazardous waste.
Chemical Waste: Unused 1,3,5,9-Tetraazaspiro[5.5]undecane and solutions containing it must be collected in a clearly labeled, sealed waste container.
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[4]
Disposal Method: The final disposal should be carried out by a licensed waste disposal contractor, potentially through incineration in a furnace equipped with a scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.[4][8]
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for ensuring adequate protection when working with 1,3,5,9-Tetraazaspiro[5.5]undecane.
Caption: PPE selection workflow for 1,3,5,9-Tetraazaspiro[5.5]undecane.
References
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 1,9-Dioxa-4-azaspiro[5.5]undecane.
Airgas. (2016). Safety Data Sheet for Flammable Liquid Mixture.
Carboline. (2017). Safety Data Sheet PHK705_A3.
Tanita. (2012). Safety Data Sheet.
Cosmo Bio USA. (n.d.). Undecane MSDS.
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 1,3,5,9-Tetraazaspiro[5.5]undecane.
Echemi. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-3,5-DIONE Safety Data Sheets.
Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment.